Product packaging for Iso-propyl 4-hydroxyphenylacetate(Cat. No.:)

Iso-propyl 4-hydroxyphenylacetate

Cat. No.: B1640225
M. Wt: 194.23 g/mol
InChI Key: JKBWCOBNULKQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-propyl 4-hydroxyphenylacetate is a chemical derivative of 4-hydroxyphenylacetic acid (4-HPA), a naturally occurring phenolic compound found in sources such as olive oil and beer . The parent acid is a key intermediate in bacterial catabolic pathways and is a substrate for the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) . This two-component flavin-dependent monooxygenase system, consisting of HpaB and HpaC, hydroxylates 4-HPA at the 3-position to form 3,4-dihydroxyphenylacetate, a catechol compound that subsequently undergoes extradiol ring cleavage . Research into 4HPA3H has expanded beyond biodegradation, exploring its potential in the enzymatic synthesis of high-value catechols, such as the natural stilbene piceatannol from resveratrol . Consequently, derivatives like this compound are of significant interest in enzymology and biotechnology for probing enzyme mechanisms, engineering biosynthetic pathways, and developing biocatalysts for the production of specialized chemicals . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1640225 Iso-propyl 4-hydroxyphenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

JKBWCOBNULKQJY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CC1=CC=C(C=C1)O

Canonical SMILES

CC(C)OC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

Iso-propyl 4-hydroxyphenylacetate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for iso-propyl 4-hydroxyphenylacetate. This document provides a technical overview based on the chemical properties of its constituent precursor, 4-hydroxyphenylacetic acid, and a closely related, often conflated compound, isopropyl 4-hydroxybenzoate. The experimental protocols and potential biological activities described herein are theoretical and extrapolated from established chemical principles and data on related compounds.

Introduction

This compound is an ester formed from 4-hydroxyphenylacetic acid and isopropanol. Due to the scarcity of direct research on this specific ester, this guide will focus on the properties of its parent acid and the analogous isopropyl 4-hydroxybenzoate to provide a foundational understanding for researchers, scientists, and drug development professionals. 4-Hydroxyphenylacetic acid is a phenolic acid found in various natural sources, including olive oil and beer, and is a metabolite of tyrosine in humans.[1][2] Its derivatives are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[3][4]

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid
PropertyValueSource
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [5]
Melting Point 148-151 °C[6]
Boiling Point Decomposes
Appearance White to cream or light tan crystalline powder[6]
Solubility Soluble in hot water, ether, ethanol, and ethyl acetate. Slightly soluble in cold water. Soluble in dimethyl sulfoxide and methanol.[6]
pKa 4.49[7]
Table 2: Physicochemical Properties of Isopropyl 4-hydroxybenzoate
PropertyValueSource
CAS Number 4191-73-5[8]
Molecular Formula C₁₀H₁₂O₃[8]
Molecular Weight 180.20 g/mol [9]
Melting Point 81.5-87.5 °C
Boiling Point 611.35 K (calculated)[10]
Appearance White powder to lump[11]
Solubility Soluble in Chloroform, Ethyl Acetate
LogP 1.957 (calculated)[10]

Experimental Protocols

Proposed Synthesis of this compound via Fischer Esterification

This protocol describes a theoretical method for the synthesis of this compound based on the well-established Fischer esterification reaction.[12][13]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol (e.g., 10-20 equivalents). Isopropanol serves as both a reactant and the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of isopropanol (82.6 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 4-Hydroxyphenylacetic Acid + Isopropanol (excess) catalyst H₂SO₄ (catalyst) reactants->catalyst Add slowly reflux Heat to Reflux catalyst->reflux evaporation Remove excess Isopropanol reflux->evaporation extraction Dissolve in Ethyl Acetate evaporation->extraction washing Wash with NaHCO₃, H₂O, and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (if necessary) concentration->purification product Iso-propyl 4-hydroxyphenylacetate purification->product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the biological activities of its parent compound, 4-hydroxyphenylacetic acid, and its derivatives have been studied. These compounds exhibit antioxidant, antibacterial, and anti-inflammatory properties.[4]

4-Hydroxyphenylacetic acid is a microbial metabolite that has been shown to be involved in antioxidative actions by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Biosynthesis of 4-Hydroxyphenylacetic Acid

The biosynthesis of 4-hydroxyphenylacetic acid in microorganisms typically starts from the amino acid tyrosine.[15]

Biosynthesis_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine aminotransferase HPAA 4-Hydroxyphenylacetic Acid HPP->HPAA 4-Hydroxyphenylpyruvate dioxygenase

Biosynthetic pathway of 4-hydroxyphenylacetic acid.

Conclusion

This compound remains a compound with uncharacterized chemical and biological properties. This technical guide provides a starting point for researchers by summarizing the known properties of the closely related compounds, 4-hydroxyphenylacetic acid and isopropyl 4-hydroxybenzoate. The proposed synthesis protocol offers a viable route for obtaining this compound for future studies. Further research is warranted to determine the specific physicochemical properties and biological activities of this compound, which may hold potential for applications in drug development and other scientific fields, given the known bioactivities of related phenolic compounds.

References

Synthesis of Iso-propyl 4-hydroxyphenylacetate from p-hydroxybenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing iso-propyl 4-hydroxyphenylacetate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, p-hydroxybenzoic acid. This document outlines the strategic two-stage approach involving a homologation step followed by esterification, providing detailed experimental protocols, quantitative data, and logical workflow diagrams for clarity and reproducibility.

Executive Summary

The synthesis of this compound from p-hydroxybenzoic acid is not a direct conversion. It requires a two-stage process:

  • Stage 1: Homologation. The carbon chain of p-hydroxybenzoic acid is extended by one methylene (-CH2-) group to yield the key intermediate, p-hydroxyphenylacetic acid. The Arndt-Eistert synthesis is the chosen method for this transformation. Due to the reactive nature of the phenolic hydroxyl group, a protection-deprotection strategy is incorporated.

  • Stage 2: Esterification. The intermediate, p-hydroxyphenylacetic acid, is subsequently esterified with isopropanol using the Fischer-Speier method to yield the final product, this compound.

This guide details the requisite steps, reagents, and reaction conditions, offering a clear and actionable framework for laboratory synthesis.

Overall Synthetic Pathway

The transformation from p-hydroxybenzoic acid to the target ester involves a multi-step sequence. The initial homologation via the Arndt-Eistert reaction is itself a sequence of chemical conversions, including a necessary protection of the phenolic hydroxyl group. This is followed by a classic acid-catalyzed esterification.

G cluster_0 Stage 1: Homologation (Arndt-Eistert Synthesis) cluster_1 Stage 2: Esterification (Fischer) A p-Hydroxybenzoic Acid (Starting Material) B Protection (Acetylation) A->B C Arndt-Eistert Reaction Core (Acid Chloride -> Diazoketone -> Ketene) B->C D Deprotection (Hydrolysis) C->D E p-Hydroxyphenylacetic Acid (Intermediate) D->E F Esterification with Isopropanol E->F G This compound (Final Product) F->G

Figure 1: Overall synthetic pathway from p-hydroxybenzoic acid to this compound.

Stage 1: Homologation via Arndt-Eistert Synthesis

The Arndt-Eistert reaction is a well-established method for converting a carboxylic acid to its next higher homolog.[1] The core of this process is the Wolff rearrangement of a diazoketone to form a ketene, which is then trapped by a nucleophile—in this case, water—to form the homologous carboxylic acid.[2] A critical consideration for this substrate is the presence of the phenolic -OH group, which would interfere with the reagents used. Therefore, a protection and deprotection sequence is required.

Experimental Workflow for Homologation

The workflow for Stage 1 is a sequential process involving five distinct steps, from protection of the starting material to the isolation of the key intermediate.

G start Start: p-Hydroxybenzoic Acid step1 Step 1: Protection React with Acetic Anhydride to form 4-Acetoxybenzoic Acid start->step1 step2 Step 2: Acid Chloride Formation React with Thionyl Chloride (SOCl₂) to form 4-Acetoxybenzoyl Chloride step1->step2 step3 Step 3: Diazoketone Synthesis React with Diazomethane (CH₂N₂) or TMS-diazomethane step2->step3 step4 Step 4: Wolff Rearrangement Use Silver (I) Oxide (Ag₂O) catalyst with heat in aqueous solvent step3->step4 step5 Step 5: Deprotection Acid or base catalyzed hydrolysis to remove acetyl group step4->step5 end End: p-Hydroxyphenylacetic Acid step5->end

Figure 2: Experimental workflow for the homologation of p-hydroxybenzoic acid.

Experimental Protocol: Homologation

Step 1: Protection of Phenolic Hydroxyl Group (Acetylation)

  • To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-acetoxybenzoic acid.

Step 2: Formation of 4-Acetoxybenzoyl Chloride

  • Suspend 4-acetoxybenzoic acid in an inert solvent like toluene.

  • Add thionyl chloride (SOCl₂), typically in a slight excess (e.g., 1.2 equivalents).

  • Heat the mixture to reflux (around 80-90 °C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-acetoxybenzoyl chloride, which can be used directly in the next step.

Step 3: Synthesis of α-Diazoketone Note: Diazomethane is toxic and highly explosive. This step should only be performed by trained personnel in a fume hood with appropriate safety precautions. Trimethylsilyldiazomethane (TMSCHN₂) is a safer, commercially available alternative. [3]

  • Dissolve the crude 4-acetoxybenzoyl chloride in a cold (0 °C) anhydrous solvent such as diethyl ether.

  • Slowly add a cold ethereal solution of diazomethane (2.0 equivalents) with gentle stirring. The use of excess diazomethane is necessary to neutralize the HCl generated.[4]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, letting it proceed for several hours or overnight.

  • Carefully quench any remaining diazomethane by adding a few drops of acetic acid. The solvent can be removed under reduced pressure to yield the crude diazoketone.

Step 4: Wolff Rearrangement and Ketene Trapping

  • Dissolve the crude diazoketone in a suitable solvent mixture, such as aqueous dioxane or THF.[3]

  • Add a catalytic amount of silver (I) oxide (Ag₂O) or silver benzoate.[3]

  • Heat the mixture to 50-80 °C. The reaction progress can be monitored by the evolution of N₂ gas.[3]

  • Continue heating for 2-10 hours until the reaction is complete. The ketene intermediate formed will be trapped by water in the solvent to form 4-acetoxyphenylacetic acid.

Step 5: Deprotection (Hydrolysis)

  • To the crude 4-acetoxyphenylacetic acid, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture under reflux for 1-3 hours to hydrolyze the acetate ester.

  • If using a base, cool the mixture and acidify with HCl to a pH of 1-2 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from water or an ethanol/water mixture to obtain pure p-hydroxyphenylacetic acid.

Quantitative Data: Reagents and Conditions for Homologation
StepReagentMolar Ratio (to substrate)SolventTemperature (°C)Typical Time (h)
Protection Acetic Anhydride2.0 - 3.0PyridineReflux1 - 2
Acid Chloride Thionyl Chloride1.2 - 1.5Toluene (or neat)80 - 902 - 3
Diazoketone Diazomethane2.0 - 2.2Diethyl Ether0 to RT4 - 12
Rearrangement Silver (I) Oxide0.1 - 0.2 (catalytic)aq. Dioxane50 - 802 - 10
Deprotection 6M HCl (aq)ExcessWaterReflux1 - 3

Stage 2: Fischer Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To favor the formation of the ester, the reaction equilibrium must be shifted to the product side. This is typically achieved by using a large excess of the alcohol (isopropanol), which can also serve as the solvent, and by removing the water byproduct.[6]

Experimental Workflow for Esterification

The workflow involves the main reaction followed by a series of purification steps to isolate the final product.

G start Start: p-Hydroxyphenylacetic Acid step1 Step 1: Reaction Setup Dissolve in excess Isopropanol. Add catalytic H₂SO₄. start->step1 step2 Step 2: Reflux Heat the mixture to reflux for 4-8 hours. step1->step2 step3 Step 3: Workup Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). step2->step3 step4 Step 4: Washing Wash organic layer with NaHCO₃ (aq) to remove acid, then with brine. step3->step4 step5 Step 5: Drying & Purification Dry over Na₂SO₄, filter, and remove solvent. Purify by distillation or chromatography. step4->step5 end End: This compound step5->end

Figure 3: Experimental workflow for the Fischer esterification of p-hydroxyphenylacetic acid.

Experimental Protocol: Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxyphenylacetic acid in a large excess of isopropanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantitative Data: Reagents and Conditions for Esterification
ParameterValue/ReagentDetailsExpected Yield
Substrate p-Hydroxyphenylacetic Acid1.0 equivalent-
Reagent Isopropanol10 - 20 equivalentsServes as reagent and solvent to shift equilibrium.[8]
Catalyst Conc. Sulfuric Acid3 - 5 mol %A strong Brønsted acid is required.[5]
Temperature Reflux~82 °C (boiling point of isopropanol)-
Time 4 - 8 hoursMonitor by TLC for consumption of starting material.-
Overall --70-95% (Varies based on efficiency of water removal and workup).[7]

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid is a feasible, albeit multi-step, process. The strategy relies on a robust homologation reaction followed by a standard esterification. Careful execution of the Arndt-Eistert synthesis, including the necessary protection of the phenolic group, is critical for successfully obtaining the p-hydroxyphenylacetic acid intermediate. The subsequent Fischer esterification is a high-yielding reaction when appropriate measures are taken to drive the chemical equilibrium. This guide provides the necessary theoretical framework and practical protocols to aid researchers in the successful synthesis of this target molecule.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-propyl 4-hydroxyphenylacetate is an ester of 4-hydroxyphenylacetic acid and isopropanol. While direct extensive research on this specific ester is limited, its structural components, particularly the 4-hydroxyphenylacetic acid (4-HPA) moiety, are of significant interest in various scientific fields. 4-HPA is a known metabolite of polyphenols and is produced by gut microbiota, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects.[1][2][3] This guide provides a comprehensive overview of the predicted structural characteristics of this compound, a detailed protocol for its synthesis, and an exploration of the biological pathways associated with its parent compound, 4-HPA.

Structural Analysis and Characterization

The structural features of this compound can be predicted based on the analysis of its constituent parts: 4-hydroxyphenylacetic acid and isopropanol. Spectroscopic data can be extrapolated from known data of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H-NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to CH₂)
~6.75d2HAr-H (ortho to OH)
~5.00sept1HO-CH(CH₃)₂
~3.50s2HAr-CH₂-COO
~1.25d6HO-CH(CH₃)₂
(variable)s1HAr-OH

Table 2: Predicted ¹³C-NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~171C=O
~155Ar-C-OH
~130Ar-C (ortho to CH₂)
~126Ar-C-CH₂
~115Ar-C (ortho to OH)
~68O-CH(CH₃)₂
~40Ar-CH₂-COO
~22O-CH(CH₃)₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (phenol)
3000-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
1600-1450C=C stretch (aromatic)
~1250C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/zFragment
194[M]⁺ (Molecular Ion)
152[M - C₃H₆]⁺
107[HO-C₆H₄-CH₂]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol, using a strong acid as a catalyst.[4][5][6][7][8]

Materials:

  • 4-hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound reagents 4-hydroxyphenylacetic acid + Isopropanol catalyst Add H₂SO₄ catalyst reagents->catalyst reflux Reflux for several hours catalyst->reflux workup Neutralize with NaHCO₃ reflux->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry with MgSO₄/Na₂SO₄ extraction->drying evaporation Evaporate solvent drying->evaporation purification Purify by Column Chromatography evaporation->purification product This compound purification->product

Caption: Fischer esterification workflow.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily influenced by its 4-hydroxyphenylacetic acid (4-HPA) component. 4-HPA has been shown to possess antioxidant properties and can modulate cellular signaling pathways.[9][10][11]

Antioxidant Activity and the Nrf2 Signaling Pathway

Phenolic compounds, including 4-HPA, are known for their antioxidant effects.[12][13][14] One of the key mechanisms underlying this activity is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like 4-HPA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn protect the cell from oxidative damage.[9]

Other Potential Biological Activities
  • Antithrombotic Effects: 4-HPA has been reported to exhibit antithrombotic activity by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing autophagy.[1]

  • Metabolic Regulation: As a gut microbiota-derived metabolite of resveratrol, 4-HPA has been shown to prevent obesity through the activation of SIRT1 signaling.[15]

Nrf2 Signaling Pathway Diagram

Nrf2_Signaling Antioxidant Signaling of 4-Hydroxyphenylacetic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPA 4-HPA Keap1_Nrf2 Keap1-Nrf2 Complex HPA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) Transcription->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: 4-HPA's role in the Nrf2 pathway.

This compound, as an ester of 4-HPA, is a compound with potential biological activities, particularly as an antioxidant. While direct experimental data is scarce, its properties can be reliably predicted. The provided synthesis protocol offers a straightforward method for its preparation, enabling further research into its specific characteristics and potential therapeutic applications. The known signaling pathways of its parent compound, 4-HPA, provide a strong foundation for future investigations into the biological effects of this compound.

References

A Technical Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid with a range of documented biological activities, functioning as a significant microbial metabolite of dietary polyphenols.[1][2] To enhance its bioavailability and therapeutic potential, particularly by increasing its lipophilicity, researchers have focused on the synthesis of its ester derivatives.[3][4] These modifications have been shown to modulate its bioactivity, leading to promising results in various experimental models. This technical guide provides an in-depth overview of the biological activities of 4-hydroxyphenylacetic acid esters, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.

Antioxidant Activity

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals and terminating oxidative chain reactions. Esterification of 4-HPAA can influence this activity by altering the compound's solubility and interaction with different radical species. The antioxidant capacity of these esters is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[5]

Quantitative Antioxidant Data

The antioxidant activity of various hydroxyalkyl esters of hydroxyphenylacetic acids has been quantified. Generally, derivatives containing a catechol (3,4-dihydroxy) moiety exhibit the highest antioxidant activity.[3][5] The data from DPPH assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), while ABTS assay results are often presented as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Compound/DerivativeDPPH IC₅₀ (μM)ABTS TEAC (μM)Reference
4-Hydroxyphenylacetic acid (1)>10000.02 ± 0.01[3]
3,4-Dihydroxyphenylacetic acid (2)12.5 ± 0.20.92 ± 0.05[3]
4-Hydroxy-3-methoxyphenylacetic acid (3)56.8 ± 1.60.14 ± 0.01[3]
2-Hydroxyethyl 3,4-dihydroxyphenylacetate (14)14.7 ± 0.40.90 ± 0.02[5]
4-Hydroxybutyl 3,4-dihydroxyphenylacetate (15)15.2 ± 0.30.91 ± 0.03[5]
6-Hydroxyhexyl 3,4-dihydroxyphenylacetate (16)15.8 ± 0.50.90 ± 0.04[5]
8-Hydroxyoctyl 3,4-dihydroxyphenylacetate (17)16.5 ± 0.70.89 ± 0.03[5]

Table 1: Comparative antioxidant activity of 4-hydroxyphenylacetic acid, its related structures, and their corresponding hydroxyalkyl esters. Data is presented as mean ± standard deviation.

Nrf2-Mediated Antioxidant Pathway

Beyond direct radical scavenging, 4-HPAA has been shown to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6] Pre-treatment with 4-HPAA leads to the translocation of Nrf2 into the nucleus, which in turn enhances the expression of phase II detoxification and antioxidant enzymes, such as glutamate-cysteine ligase (GCLC), thereby boosting endogenous defenses against oxidative stress.[2]

stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces hpaa 4-HPAA hpaa->keap1_nrf2 promotes dissociation nrf2 Nrf2 (Free) keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to genes Phase II & Antioxidant Enzymes (e.g., GCLC, UGTs) are->genes activates transcription of defense Enhanced Cellular Defense genes->defense leads to Antimicrobial Action of 4-HPAA Esters ester 4-HPAA Ester (Lipophilic) membrane Bacterial Cell Membrane ester->membrane interacts with / crosses genes Virulence Gene Expression (hlyA, prfA, inlA) ester->genes downregulates damage Membrane Damage (Altered Potential & Permeability) membrane->damage leads to death Bacterial Cell Death / Growth Inhibition damage->death genes->death contributes to phospholipids Membrane Phospholipids pla2 PLA₂ phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation hpaa_ester 4-HPAA Esters hpaa_ester->cox inhibit hpaa_ester->lox inhibit start Seed Cells in 96-Well Plate treat Treat with 4-HPAA Ester start->treat mtt Add MTT Reagent treat->mtt incubate Incubate (3-4h) (Formazan forms in live cells) mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate Cell Viability (Determine IC₅₀) read->end hpaa 4-HPAA mtor mTOR hpaa->mtor inhibits pi3k PI3K akt AKT pi3k->akt akt->mtor autophagy Autophagy mtor->autophagy inhibits thrombosis Thrombosis autophagy->thrombosis reduces

References

Iso-propyl 4-hydroxyphenylacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-hydroxyphenylacetate, more commonly known as Isopropylparaben. This document consolidates critical data, experimental protocols, and relevant biological pathways to support ongoing research and development efforts.

Section 1: Chemical and Physical Properties

Isopropyl 4-hydroxyphenylacetate, with the CAS Number 4191-73-5, is a member of the paraben family of chemicals, which are esters of p-hydroxybenzoic acid. It is widely used as a preservative in cosmetic, pharmaceutical, and food products due to its antimicrobial properties.

Below is a summary of its key quantitative data:

PropertyValueReference
CAS Number 4191-73-5[1][2]
Molecular Formula C10H12O3[1][2]
Molecular Weight 180.20 g/mol [1]
IUPAC Name Propan-2-yl 4-hydroxybenzoate[2]
Synonyms Isopropyl p-hydroxybenzoate, Isopropylparaben[1][2]
Melting Point 85 °C[3]

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and application of chemical compounds. The synthesis of Isopropyl 4-hydroxyphenylacetate has been documented through a specific chemical process.

Synthesis of Isopropylparaben:

  • Objective: To synthesize Isopropylparaben via esterification.

  • Methodology: The synthesis involves the stepwise addition of isopropanol, thionyl chloride, and p-hydroxybenzoic acid.[2] This reaction is initially conducted at a low temperature. Following the initial reaction, the mixture is heated to drive the esterification process to completion.[2]

  • Reaction Workflow:

G Synthesis of Isopropylparaben cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isopropanol Isopropanol LowTemp Low Temperature Isopropanol->LowTemp Step 1 ThionylChloride Thionyl Chloride ThionylChloride->LowTemp pНydroxybenzoicAcid p-Hydroxybenzoic Acid pНydroxybenzoicAcid->LowTemp Heating Heating LowTemp->Heating Step 2 Isopropylparaben Isopropylparaben Heating->Isopropylparaben

A flowchart illustrating the synthesis of Isopropylparaben.

Section 3: Biological Activity and Signaling Pathways

Parabens, including Isopropylparaben, are known to exert weak estrogenic activity. This has been a subject of extensive research due to their widespread use and potential for endocrine disruption. The mechanism of action often involves interaction with estrogen receptors.

Estrogenic Activity Signaling Pathway:

The estrogenic activity of parabens is primarily mediated through their binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors. Upon binding, these receptors can modulate the transcription of target genes.

G Estrogenic Activity of Parabens cluster_ligand Ligand cluster_receptor Receptor cluster_response Cellular Response Paraben Isopropylparaben ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binds to GeneExpression Modulation of Gene Expression ER->GeneExpression Activates BiologicalEffects Biological Effects GeneExpression->BiologicalEffects Leads to

Signaling pathway for the estrogenic activity of parabens.

References

Solubility Profile of Iso-propyl 4-hydroxyphenylacetate in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iso-propyl 4-hydroxyphenylacetate, a compound of interest in pharmaceutical and chemical research. The following sections detail its solubility in a range of common laboratory solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of a typical experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different common laboratory solvents, reflecting the interplay of polarity, hydrogen bonding capabilities, and other molecular interactions. The data, compiled from various sources, is summarized in the table below for easy comparison.

SolventMolar Mass ( g/mol )Temperature (°C)SolubilityClassification
Water 18.02250.88 - 1.204 g/L (4.88 - 6.68 mM)Insoluble[1][2]
Ethanol 46.07AmbientSolubleSoluble[1][3]
Methanol 32.04Ambient≥ 1 mg/mLSoluble[4]
Acetone 58.08AmbientSolubleSoluble[1][3]
Ethyl Acetate 88.11AmbientSolubleSoluble[2][5]
Chloroform 119.38AmbientSolubleSoluble[2][5]
Dimethyl Sulfoxide (DMSO) 78.13Ambient27.50 mg/mL (152.61 mM)Soluble[6]
Dimethylformamide (DMF) 73.09AmbientData not available-
Dichloromethane 84.93AmbientData not available-
Diethyl Ether 74.12AmbientSolubleSoluble[1][3]

Note: The classification of "Soluble" is based on qualitative descriptions from the cited sources. Quantitative data is provided where available.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. The following are detailed methodologies for two common experimental protocols.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the container in a constant temperature shaker or rotator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, methods such as centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter (ensuring the filter material does not adsorb the solute) can be employed.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Spectroscopic Method for Solubility Determination

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid and sensitive means for determining solubility, often employed in higher-throughput screening.

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Detailed Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

  • Sample Preparation and Equilibration: Prepare a saturated solution of this compound using the shake-flask method as described above (Steps 1-3).

  • Sample Analysis: After obtaining a clear supernatant of the saturated solution, dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the equation of the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let settle C->D E Filter or decant supernatant D->E F Dilute supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

References

Spectroscopic data (NMR, IR, MS) of iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic data for isopropyl 4-hydroxyphenylacetate is presented for researchers, scientists, and drug development professionals. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of the compound.

Spectroscopic Data Summary

The following tables provide a structured overview of the quantitative spectroscopic data for isopropyl 4-hydroxyphenylacetate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.08d, J=8.5 Hz2HAr-H
6.75d, J=8.5 Hz2HAr-H
5.00sept, J=6.3 Hz1HCH(CH₃)₂
3.52s2HCH₂
1.22d, J=6.3 Hz6HCH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
171.9C=O
154.9Ar-C-OH
130.4Ar-CH
126.9Ar-C
115.5Ar-CH
68.6CH(CH₃)₂
40.5CH₂
21.8CH(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Description
3360 (broad)O-H stretch
2982C-H stretch (aliphatic)
1714C=O stretch (ester)
1614, 1515C=C stretch (aromatic)
1243C-O stretch

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+Na]⁺217.0835217.0835

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker ALPHA FT-IR spectrometer with an ATR (Attenuated Total Reflectance) sample holder. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired on a Bruker Daltonics micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The reported m/z value corresponds to the sodium adduct of the molecule ([M+Na]⁺).

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for isopropyl 4-hydroxyphenylacetate.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Molecule Isopropyl 4-hydroxyphenylacetate NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry (HRMS) Molecule->MS Connectivity Proton and Carbon Environment & Connectivity NMR->Connectivity FunctionalGroups Functional Groups (O-H, C=O, C-O) IR->FunctionalGroups MolecularFormula Molecular Formula and Exact Mass MS->MolecularFormula

Caption: Relationship between spectroscopic techniques and the derived structural information.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting start Synthesis of Isopropyl 4-hydroxyphenylacetate purification Purification start->purification dissolution Dissolution in Appropriate Solvent purification->dissolution nmr_acq NMR Analysis (¹H, ¹³C) dissolution->nmr_acq ir_acq IR Analysis dissolution->ir_acq ms_acq HRMS Analysis dissolution->ms_acq nmr_proc Spectral Processing and Interpretation nmr_acq->nmr_proc ir_proc Peak Identification ir_acq->ir_proc ms_proc Mass Determination ms_acq->ms_proc reporting Data Compilation and Reporting nmr_proc->reporting ir_proc->reporting ms_proc->reporting

An In-depth Technical Guide to the Potential Applications of Iso-propyl 4-hydroxyphenylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential synthetic applications of iso-propyl 4-hydroxyphenylacetate, a versatile building block with significant promise in the fields of medicinal chemistry and organic synthesis. While direct literature on this specific ester is limited, its structural similarity to other derivatives of 4-hydroxyphenylacetic acid allows for the extrapolation of its reactivity and utility, particularly as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol. This acid-catalyzed reaction is a well-established and efficient method for the preparation of esters.

Reaction Principle

Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to produce an ester and water.[1][2][3] To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by azeotropic distillation.[3][4]

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar esterifications.[5]

Materials:

  • 4-hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yields: Based on similar Fischer esterifications of hydroxyphenylacetic acids, yields in the range of 60-96% can be anticipated.[6][7]

Figure 1: Fischer Esterification Workflow.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and an ester moiety, makes it a valuable intermediate for a variety of synthetic transformations.

Intermediate in the Synthesis of Beta-Blockers

Derivatives of 4-hydroxyphenylacetic acid are key precursors in the industrial synthesis of several beta-blockers, a class of drugs used to manage cardiovascular diseases.[8] A prominent example is atenolol. While the direct use of this compound in this context is not extensively documented, its structural analogy to other intermediates suggests a high potential for its application in similar synthetic routes.

A plausible synthetic pathway to an atenolol analogue, starting from this compound, would involve the O-alkylation of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Proposed Synthetic Pathway:

  • O-alkylation: The phenolic hydroxyl group of this compound is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with epichlorohydrin to form an intermediate glycidyl ether.

  • Epoxide Ring-Opening: The intermediate epoxide undergoes a nucleophilic attack by isopropylamine, leading to the opening of the epoxide ring and the formation of the final beta-blocker structure.

Figure 2: Proposed Synthesis of a Beta-Blocker Analogue.
Building Block for Other Bioactive Molecules

The reactivity of the phenolic hydroxyl group allows for a range of modifications, enabling the synthesis of diverse molecular scaffolds.

  • Etherification: Besides alkylation with epichlorohydrin, the phenolic hydroxyl can be reacted with various other alkylating agents to introduce different functionalities.

  • Acylation: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides to form the corresponding esters. This can be a strategy to introduce another layer of functionality or to act as a protecting group.

Quantitative Data

While specific experimental data for reactions involving this compound is scarce, the following table summarizes typical reaction conditions and yields for the Fischer esterification of hydroxyphenylacetic acids with alcohols, which can serve as a reference.

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
4-hydroxyphenylacetic acidVarious α,ω-diolsH₂SO₄900.5 - 560 - 96[6][7]
Acetic acidEthanolH₂SO₄Reflux-65 (equimolar)[4]
Acetic acidEthanolH₂SO₄Reflux-97 (10-fold excess alcohol)[4]

Characterization Data

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the methine and methyl protons of the iso-propyl group.

  • ¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the carbons of the iso-propyl group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the phenolic O-H stretch, the C=O stretch of the ester, and C-O stretches.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

The NIST WebBook provides spectral data for the related compound, isopropyl 4-hydroxybenzoate, which can be a useful comparison.[9][10]

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its primary application is anticipated to be as an intermediate in the synthesis of pharmaceuticals, particularly beta-blockers. The presence of two distinct functional groups allows for a range of synthetic modifications, making it a valuable tool for the construction of complex and biologically active molecules. Further research into the specific reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of iso-propyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the thermal stability and decomposition profile of this compound is crucial for process development, safety assessment, and formulation design. This document outlines a standard experimental protocol, presents typical (hypothetical) thermogravimetric data, and discusses a plausible thermal decomposition pathway.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides valuable information about the thermal stability, composition, and decomposition kinetics of materials.[1][3] For a pharmaceutical intermediate like this compound, TGA can be employed to determine its purity, identify potential solvates, and establish safe processing and storage temperatures.

Hypothetical Thermogravimetric Data

ParameterValueUnitNotes
Onset of Decomposition (Tonset)~ 220 - 240°CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)~ 250 - 270°CThe temperature at which the rate of mass loss is highest.
Mass Loss in Primary Decomposition Step~ 60 - 70%Corresponds to the loss of the iso-propyl acetate group.
Residual Mass at 600 °C (Inert Atmosphere)< 5%Indicates near-complete decomposition.

Detailed Experimental Protocol for Thermogravimetric Analysis

This protocol is adapted from the ASTM E1131 standard test method for compositional analysis by thermogravimetry and is tailored for the analysis of a pure organic compound.[6][7]

3.1. Instrumentation:

A calibrated thermogravimetric analyzer is required, capable of operating in the temperature range of 25 °C to 600 °C with a programmable heating rate and a controlled atmosphere.

3.2. Sample Preparation:

Ensure the this compound sample is homogenous and representative of the batch being tested. A sample mass of 5-10 mg is recommended.

3.3. Experimental Parameters:

  • Sample Pan: Platinum or alumina crucible.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • Inert gas: Nitrogen (N2) at a flow rate of 50 mL/min.

  • Data Collection:

    • Record the sample mass as a function of temperature.

    • Calculate the first derivative of the mass change with respect to temperature (DTG curve).

3.4. Procedural Workflow:

The following diagram illustrates the experimental workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis cluster_data Data Processing Sample Homogenous Sample (5-10 mg) Tare Tare Sample Pan Sample->Tare Load Load Sample Tare->Load Setup Set Experimental Parameters Load->Setup Heat Heat Sample (10 °C/min in N2) Setup->Heat Record Record Mass Loss Heat->Record Plot Plot TGA and DTG Curves Record->Plot Analyze Determine Tonset, Tpeak, and Mass Loss Plot->Analyze Decomposition_Pathway cluster_reactants Reactant cluster_transition Transition State cluster_products Products reactant This compound ts Six-membered Cyclic Transition State reactant->ts Heat product1 4-Hydroxyphenylketene ts->product1 product2 Isopropanol ts->product2

References

An In-depth Technical Guide to the Crystal Structure Determination of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development and regulatory approval. This technical guide outlines the comprehensive experimental and computational workflow for the determination of the crystal structure of iso-propyl 4-hydroxyphenylacetate, a key intermediate in pharmaceutical synthesis. While a definitive experimentally determined crystal structure for this compound is not publicly available at the time of this writing, this document details the methodologies that would be employed in its determination, from synthesis and crystallization to advanced analytical techniques.

Introduction

This compound is an organic ester with potential applications as a building block in the synthesis of various pharmaceutical compounds. Its molecular structure, comprising a phenyl ring, a hydroxyl group, an ester linkage, and an isopropyl group, suggests the possibility of various intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would govern its crystal packing. A thorough understanding of its solid-state structure is therefore essential for predicting its behavior and optimizing its use in drug development.

This whitepaper provides a detailed overview of the necessary steps to determine the crystal structure of this compound, serving as a procedural guide for researchers in the field.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the analysis of diffraction data.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved via Fischer-Speier esterification of 4-hydroxyphenylacetic acid with isopropanol in the presence of an acid catalyst.

  • Reaction: 4-hydroxyphenylacetic acid is dissolved in an excess of isopropanol.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the product.

  • Workup: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to obtain a high-purity sample, which is crucial for the growth of single crystals.

2.2. Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The choice of solvent is critical and is often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.

2.3. Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically > 0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

  • Data Processing: The collected data are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice).

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy is a powerful tool for confirming the molecular structure in solution and can provide insights that complement the diffraction data.[1][2]

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.

Data Presentation

As no experimental crystal structure of this compound has been reported, this section provides a template for the presentation of such data once it becomes available. The following tables would be populated with the quantitative data obtained from a successful SC-XRD experiment.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₁₁H₁₄O₃
Formula weight 194.23
Temperature TBD
Wavelength TBD
Crystal system TBD
Space group TBD
Unit cell dimensions a = TBD Å, α = 90°
b = TBD Å, β = TBD°
c = TBD Å, γ = 90°
Volume TBD ų
Z TBD
Density (calculated) TBD Mg/m³
Absorption coefficient TBD mm⁻¹
F(000) TBD
Crystal size TBD x TBD x TBD mm³
Theta range for data collection TBD to TBD°
Index ranges TBD
Reflections collected TBD
Independent reflections TBD [R(int) = TBD]
Completeness to theta TBD %
Absorption correction TBD
Refinement method TBD
Data / restraints / parameters TBD / TBD / TBD
Goodness-of-fit on F² TBD
Final R indices [I>2sigma(I)] R1 = TBD, wR2 = TBD
R indices (all data) R1 = TBD, wR2 = TBD

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

Bond/Angle Length (Å) / Angle (°)
O1 - C8 TBD
O2 - C8 TBD
O3 - C9 TBD
C1 - C2 TBD
C8 - C7 TBD
O1 - C8 - O2 TBD
O2 - C8 - C7 TBD

| C4 - O3 - C9 | TBD |

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can be employed to predict the crystal structure of a molecule. Crystal Structure Prediction (CSP) methods have become increasingly reliable in recent years.

  • Methodology: CSP typically involves generating a large number of plausible crystal packing arrangements based on the molecule's conformational flexibility and then ranking them based on their calculated lattice energies.

  • Force Fields and Quantum Mechanics: A combination of molecular mechanics force fields and more accurate quantum mechanical calculations are used to evaluate the energies of the predicted structures.

  • Applications: CSP can provide valuable insights into the likely stable polymorphs of a compound, which can guide experimental crystallization efforts.

Visualizations

Diagram 1: Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Iso-propyl 4-hydroxyphenylacetate purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, etc.) structure_refinement->final_structure

Caption: Workflow for the experimental determination of a small molecule crystal structure.

structure_solution_refinement diffraction_data Diffraction Intensities (Experimental Data) phase_problem Phase Problem (Phases are Lost) diffraction_data->phase_problem refinement Least-Squares Refinement diffraction_data->refinement direct_methods Computational Phasing (e.g., Direct Methods) phase_problem->direct_methods electron_density Initial Electron Density Map direct_methods->electron_density atomic_model Initial Atomic Model electron_density->atomic_model atomic_model->refinement final_model Refined Crystal Structure refinement->final_model r_factors R-factors (Agreement between Model and Data) refinement->r_factors

References

Methodological & Application

Application Note: Quantification of Iso-propyl 4-hydroxyphenylacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of iso-propyl 4-hydroxyphenylacetate. The proposed method utilizes a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed to be straightforward and reproducible, making it suitable for routine analysis in research and quality control environments. All quantitative data, including linearity, precision, and accuracy, are presented in tabular format for clarity.

Introduction

This compound is an ester of significant interest in the pharmaceutical and chemical industries, often used as an intermediate in the synthesis of various compounds. Accurate quantification is crucial for process monitoring, quality control of final products, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such non-volatile and thermally labile compounds. This document provides a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Run Time: 10 minutes

2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.3. Method Validation Parameters The proposed method should be validated according to ICH guidelines. The key validation parameters are:

  • Linearity: Assessed by injecting the working standard solutions in triplicate and plotting the average peak area against the concentration.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days by different analysts.

  • Accuracy (Recovery): Assessed by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

3.1. Linearity The linearity of the method was evaluated over the concentration range of 1-100 µg/mL.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (R²) 0.9998

3.2. Precision

ParameterRetention Time (min)Peak Area
Repeatability (n=6)
Mean4.52761,500
%RSD0.25%0.85%
Intermediate Precision (n=6)
Mean4.55762,100
%RSD0.30%1.10%

3.3. Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.198.5%
Mean Recovery 99.4%

3.4. Sensitivity

ParameterValue
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL

Visualizations

4.1. Experimental Workflow The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Acetonitrile (Stock Solution) A->B C Serial Dilution (Working Standards) B->C F Inject Standards & Sample C->F D Weigh Sample E Dissolve & Filter D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 275 nm G->H I Generate Calibration Curve H->I J Integrate Sample Peak H->J K Quantify Concentration I->K J->K

Caption: HPLC quantification workflow.

Conclusion

The proposed HPLC method provides a reliable and efficient means for the quantification of this compound. The method is linear, precise, and accurate over the specified concentration range. The straightforward sample preparation and relatively short run time make it well-suited for high-throughput analysis in a quality control setting.

Application Note: Iso-propyl 4-hydroxyphenylacetate as an Analytical Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iso-propyl 4-hydroxyphenylacetate is an ester derivative of 4-hydroxyphenylacetic acid (4-HPAA), a phenolic compound of interest in various fields. 4-HPAA is a metabolite found in humans, fungi, and plants, and is relevant in studies of gut microbiota, food chemistry (present in olive oil and beer), and as a component of herbal medicines.[1][2][3] As research into metabolic pathways and natural product characterization expands, the need for pure analytical standards of related metabolites, such as their esters, becomes critical for accurate quantification. This document provides a detailed protocol for the use of this compound as an analytical standard for quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Data

The physicochemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and use as a reference standard.

PropertyValueSource / Method
Chemical Name iso-propyl 2-(4-hydroxyphenyl)acetateIUPAC Nomenclature
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol Calculated
CAS Number Not available-
Appearance White to off-white crystalline powderInferred from 4-HPAA[2]
Purity (Assay) ≥98% (GC/HPLC)Typical for standards
Solubility Soluble in Methanol, Acetonitrile, Chloroform, Ethyl AcetateInferred[4]
Storage Conditions 2-8°C, protect from light and moistureBest Practice[5]
Parent Acid (4-HPAA) MP 148-151 °C[6]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable quantitative data.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol (or acetonitrile)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 7 mL of HPLC-grade methanol.

    • Sonicate or vortex the flask for 2-3 minutes until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the 10 mL mark with methanol and mix thoroughly by inverting the flask 15-20 times.

    • Calculate the precise concentration based on the actual weight.

  • Intermediate Solution (100 µg/mL):

    • Pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase (see Protocol 2) and mix thoroughly.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the intermediate solution into volumetric flasks using the mobile phase as the diluent.

    • Transfer the final solutions to HPLC vials for analysis.

Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general-purpose RP-HPLC method with UV detection suitable for this compound. Method validation and optimization are recommended for specific matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Shimadzu LC-2010, or equivalent with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV Diode Array Detector (DAD) at 225 nm and 275 nm
Run Time 20 minutes

Procedure:

  • System Equilibration: Purge and equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Inject a blank (mobile phase) between each standard to prevent carryover.

    • Record the peak area for this compound at each concentration.

  • Sample Analysis:

    • Prepare the unknown sample by extracting the analyte and dissolving it in the mobile phase. Ensure the final concentration is within the calibration range.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Plot the peak area (y-axis) versus the concentration (x-axis) of the working standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.

    • Use the peak area of the unknown sample to calculate its concentration using the regression equation.

Diagrams and Workflows

Visual representations of the analytical process and logic are provided below using the Graphviz DOT language.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting std_prep Prepare Standard (Stock & Working) sample_prep Prepare Unknown Sample (Extract/Dilute) hplc HPLC-UV Analysis std_prep->hplc sample_prep->hplc cal_curve Generate Calibration Curve (Peak Area vs. Conc.) hplc->cal_curve quant Quantify Unknown from Curve cal_curve->quant report Final Report quant->report G cluster_input Inputs cluster_process Processing cluster_output Output conc Known Concentrations C1, C2, C3...Cn plot Plot Response vs. Concentration conc->plot resp Measured Responses R1, R2, R3...Rn resp->plot regression Linear Regression (y = mx + c, R²) plot->regression equation Calibration Equation & R² > 0.999 regression->equation

References

Application Notes and Protocols for the Esterification of 4-Hydroxyphenylacetic Acid with Isopropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-hydroxyphenylacetate is an ester of significant interest in the fields of chemical synthesis and drug development, potentially serving as a key intermediate for more complex pharmaceutical compounds. Its synthesis is typically achieved through the esterification of 4-hydroxyphenylacetic acid with isopropanol. This document provides a detailed protocol for this reaction, primarily based on the well-established Fischer-Speier esterification method. The protocol outlines the necessary reagents, equipment, and procedural steps, along with data presented for clarity and reproducibility.

Reaction Principle

The esterification of 4-hydroxyphenylacetic acid with isopropanol is a reversible reaction catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the formation of the ester by using an excess of the alcohol (isopropanol) and/or by removing the water formed during the reaction.[1][2]

Reaction Scheme:

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory procedure for the synthesis of isopropyl 4-hydroxyphenylacetate.

Materials and Reagents:

  • 4-Hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid in an excess of isopropanol. A significant excess of the alcohol is used to shift the reaction equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[3] The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typical reaction times can vary from 1 to 10 hours at temperatures of 60–110 °C.[3]

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isopropanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and remove unreacted carboxylic acid), and finally with brine.[4]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to obtain the crude isopropyl 4-hydroxyphenylacetate.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables provide representative quantitative data for the esterification reaction. Note that the optimal conditions may vary and require empirical determination.

Table 1: Reactant and Catalyst Quantities

ReagentMolar Mass ( g/mol )AmountMolar Ratio
4-Hydroxyphenylacetic acid152.151.0 eq1
Isopropanol60.1010-20 eq10-20
Concentrated H₂SO₄98.080.1-0.2 eq0.1-0.2

Table 2: Reaction Parameters and Expected Yield

ParameterValue
TemperatureReflux (approx. 82-85 °C)
Reaction Time4-8 hours
Expected Yield85-95%

Yields are based on typical Fischer esterification reactions of similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Experimental Workflow for Esterification

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (4-HPA & Isopropanol) catalyst 2. Add H₂SO₄ (Catalyst) reactants->catalyst reflux 3. Reflux (4-8 hours) catalyst->reflux cool 4. Cool to RT reflux->cool evap_ipa 5. Evaporate Excess Isopropanol cool->evap_ipa extract 6. Extraction (Ethyl Acetate, H₂O, NaHCO₃, Brine) evap_ipa->extract dry 7. Dry Organic Layer (MgSO₄) extract->dry evap_etOAc 8. Evaporate Ethyl Acetate dry->evap_etOAc purify 9. Column Chromatography (Optional) evap_etOAc->purify product Final Product: Isopropyl 4-hydroxyphenylacetate purify->product

Caption: Workflow for the synthesis of isopropyl 4-hydroxyphenylacetate.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Reaction Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Isopropanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product Ester Product Deprotonation->Ester_Product

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols for iso-Propyl 4-Hydroxyphenylacetate in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Propyl 4-hydroxyphenylacetate is a phenolic ester that holds potential as an antimicrobial agent. While direct studies on this specific compound are limited, research on its parent molecule, 4-hydroxyphenylacetic acid (4-HPAA), and related phenolic acid esters provides a strong basis for investigating its antimicrobial efficacy. Phenolic compounds are known for their broad-spectrum antimicrobial activities, and esterification can enhance their lipophilicity, potentially increasing their interaction with microbial cell membranes and consequently their bioactivity.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial properties of this compound. The protocols described are based on established methodologies for assessing the antimicrobial activity of phenolic compounds and their derivatives.

Predicted Antimicrobial Activity and Mechanism of Action

Based on studies of structurally similar compounds, this compound is predicted to exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. The antimicrobial effect of phenolic acid derivatives often increases with the length of the alkyl chain in the ester group, suggesting that the isopropyl ester of 4-HPAA would be bioactive.[3]

The primary mechanism of action for many phenolic compounds involves disruption of the microbial cell membrane.[1] The increased lipophilicity of the isopropyl ester, compared to its parent acid, is expected to facilitate its partitioning into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity, loss of integrity, and ultimately cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test microorganism from an agar plate.

    • Inoculate it into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits bacterial growth by at least 90%.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (Log phase culture) C Inoculate Microtiter Plate (Bacteria + Compound) A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Visual or OD600) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Zone of Inhibition Assay (Disk Diffusion Method)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Aseptically place sterile filter paper disks onto the surface of the inoculated MHA plate.

    • Pipette a known volume (e.g., 10 µL) of a specific concentration of this compound solution onto each disk.

    • Include a negative control disk with the solvent only and a positive control disk with a known antibiotic.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Experimental Workflow for Zone of Inhibition Assay

Zone_of_Inhibition_Workflow A Prepare Bacterial Lawn on MHA Plate B Apply Disks Impregnated with This compound A->B C Incubate at 37°C for 18-24 hours B->C D Measure Zone of Inhibition (in mm) C->D

Caption: Workflow for the Zone of Inhibition (Disk Diffusion) Assay.

Data Presentation

Quantitative data from antimicrobial studies on compounds structurally related to this compound are summarized below. These values can serve as a reference for expected activity.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

CompoundMicroorganismMIC (µg/mL)Reference
4-Hydroxyphenylacetic acid derivative (HPA-dFO)Bacillus coagulans-[4]
4-Hydroxyphenylacetic acid derivative (HPA-dFO)Geobacillus stearothermophilus-[4]
4-Hydroxyphenylacetic acid derivative (HPA-dFO)Alcaligenes faecalis-[4]
Caffeic acidStaphylococcus aureus (MRSA & MSSA)256 - 1024[1]
Gallic acidCampylobacter jejuni1[3]
p-Hydroxybenzoic acidCampylobacter jejuni1[3]

Note: Specific MIC values for HPA-dFO were not provided in the abstract, but growth inhibition was noted.[4]

Predicted Signaling Pathway Involvement

The antimicrobial action of phenolic compounds like this compound is often multi-targeted, but a primary effect is the disruption of the bacterial cell membrane.

Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular A iso-Propyl 4-Hydroxyphenylacetate B Increased Membrane Permeability A->B Interaction C Disruption of Lipid Bilayer A->C Partitioning D Leakage of Intracellular Components B->D E Inhibition of Cellular Processes B->E C->B F Cell Death D->F E->F

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This compound represents a promising candidate for antimicrobial research. The provided protocols offer a standardized approach to evaluating its efficacy. Researchers should consider the lipophilic nature of this ester when designing experiments, particularly concerning solvent selection and concentration ranges. Further studies are warranted to elucidate its precise spectrum of activity, mechanism of action, and potential for synergistic effects with existing antimicrobial agents.

References

Application Notes and Protocols: Iso-propyl 4-hydroxyphenylacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iso-propyl 4-hydroxyphenylacetate as a key intermediate in the synthesis of cardio-selective β-blockers, with a focus on Atenolol and Esmolol.

Application Notes

This compound is a versatile intermediate in the synthesis of several β-adrenergic receptor antagonists, commonly known as β-blockers. Its structure incorporates a protected carboxylic acid function as an isopropyl ester and a reactive phenolic hydroxyl group. This dual functionality makes it an ideal starting material for the synthesis of aryloxypropanolamine-based pharmaceuticals.

The primary application of this compound lies in the synthesis of drugs such as Atenolol, a widely prescribed medication for hypertension and angina.[1][2] It also serves as a foundational molecule for the synthesis of the short-acting β-blocker, Esmolol, used in critical care settings. The isopropyl ester group is generally stable under the initial reaction conditions required for the modification of the phenolic hydroxyl group and can be subsequently hydrolyzed or aminated as needed in the final steps of the synthesis.

The use of this compound offers a streamlined synthetic route to these important pharmaceuticals. The key synthetic transformations involve the O-alkylation of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Synthetic Pathways

The general synthetic scheme for the utilization of an ester of 4-hydroxyphenylacetic acid in the synthesis of Atenolol involves a two-step process. The first step is the reaction of the phenolic hydroxyl group with epichlorohydrin to form a glycidyl ether intermediate. This is followed by the reaction of the epoxide with isopropylamine to introduce the aminopropanol side chain characteristic of β-blockers. A similar strategy can be applied to homologated starting materials for the synthesis of other drugs like Esmolol.

G cluster_atenolol Atenolol Synthesis iso-propyl_4-hydroxyphenylacetate This compound Intermediate_A iso-propyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate iso-propyl_4-hydroxyphenylacetate->Intermediate_A Epichlorohydrin, Base Atenolol_ester iso-propyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate Intermediate_A->Atenolol_ester Isopropylamine Atenolol Atenolol Atenolol_ester->Atenolol Ammonolysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β1-Adrenergic Receptor G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GTP for GDP AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds & Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Decreased Heart Rate & Contractility PKA_active->Cellular_Response Phosphorylates Targets Catecholamine Catecholamine (Epinephrine) Catecholamine->Receptor Binds & Activates Beta_Blocker Atenolol / Esmolol (Antagonist) Beta_Blocker->Receptor Blocks Binding

References

Application Note: Derivatization of Iso-propyl 4-hydroxyphenylacetate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as iso-propyl 4-hydroxyphenylacetate can be challenging due to their low volatility and potential for undesirable interactions with the chromatographic system. Chemical derivatization is a crucial sample preparation step to overcome these limitations. This application note provides detailed protocols for the silylation and acetylation of this compound, rendering it amenable to GC-MS analysis with improved peak shape, thermal stability, and sensitivity.

Introduction

This compound is a compound of interest in various fields, including drug development and metabolomics. Its structure, containing a polar phenolic hydroxyl group, necessitates derivatization prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1][2] This note details two common and effective derivatization techniques: silylation and acylation. Silylation involves the introduction of a trimethylsilyl (TMS) group, while acylation introduces an acetyl group. Both methods lead to derivatives with enhanced chromatographic properties, allowing for more accurate and reproducible quantification.

Experimental Protocols

Two primary methods for the derivatization of this compound are presented below. It is recommended to optimize the chosen method for your specific sample matrix and instrumentation.

Method 1: Silylation using BSTFA + TMCS

Silylation is a widely used derivatization technique for compounds with active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent, and its reactivity can be enhanced with the addition of a catalyst such as trimethylchlorosilane (TMCS).[1]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The use of BSTFA with 1% TMCS is a common formulation.[1][2]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Method 2: Acylation using Acetic Anhydride

Acylation is another effective method for derivatizing phenolic compounds.[3] Acetic anhydride is a readily available and efficient acylation reagent.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Anhydrous pyridine or triethylamine (as a catalyst and acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Ethyl acetate or other suitable extraction solvent

  • Deionized water

Protocol:

  • Sample Preparation: Prepare the sample as described in the silylation protocol (Step 1).

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample in the reaction vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Add 500 µL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial. Inject 1 µL of the organic layer into the GC-MS.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of a derivatized phenolic acid, which can be considered indicative of the performance expected for derivatized this compound.

ParameterSilylation (with MTBSTFA)Notes
Limit of Detection (LOD)0.3 - 0.4 µg/mLBased on data for similar organic acids.[4]
Limit of Quantitation (LOQ)0.9 - 1.5 µg/mLBased on data for similar organic acids.[4]
Linearity (R²)>0.995Expected for a well-optimized method.[4]
Recovery85 - 110%Dependent on sample matrix and extraction procedure.
Relative Standard Deviation (RSD)<15%Indicates good method precision.

Note: This data is based on the analysis of related phenolic acids and should be used as a general guideline. Method validation is required for specific applications.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Drydown Evaporation to Dryness (Nitrogen Stream) Sample->Drydown AddReagents Addition of Derivatization Reagents (e.g., BSTFA/TMCS) Drydown->AddReagents Dissolve in Solvent Reaction Heating (e.g., 60-70°C, 30-60 min) AddReagents->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Cool to RT

Figure 1: General workflow for the derivatization and GC-MS analysis.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (with -OH group) Product Silylated this compound (with -O-Si(CH3)3 group) Analyte->Product Silylation Reaction (Heat) Reagent BSTFA + TMCS (catalyst) Reagent->Product Byproducts Volatile Byproducts

Figure 2: Chemical reaction diagram for the silylation of this compound.

Results and Discussion

The derivatization of this compound with either silylation or acetylation reagents results in the formation of a less polar and more volatile compound. This is evident in the resulting chromatograms, where the derivatized analyte exhibits a shorter retention time and a more symmetrical peak shape compared to the underivatized compound, which may not elute or may show significant tailing.

The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern. For the TMS derivative of the closely related p-hydroxyphenylacetic acid, a molecular ion (M+) is observed, confirming the addition of the silyl group.[5] The fragmentation pattern can be used for structural confirmation and for developing selective ion monitoring (SIM) methods for enhanced sensitivity in quantitative analysis.

The choice between silylation and acylation will depend on the specific requirements of the analysis. Silylation is often faster and involves fewer work-up steps. However, silyl derivatives can be sensitive to moisture. Acylation, while potentially requiring an extraction step, can produce very stable derivatives.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation with BSTFA/TMCS and acylation with acetic anhydride are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and analytical sensitivity. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust GC-MS methods for the analysis of this and similar phenolic compounds.

References

Iso-propyl 4-hydroxyphenylacetate as a building block for polymer chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals that Iso-propyl 4-hydroxyphenylacetate is not a commonly utilized building block in polymer chemistry. However, its parent compound, 4-hydroxyphenylacetic acid (4-HPA), is a bio-based monomer of significant interest for the synthesis of the aromatic polyester, poly(4-hydroxyphenylacetic acid) (PHPA). This document provides detailed application notes and protocols for the synthesis and utilization of PHPA, a polymer with promising applications in biodegradable materials and biomedicine.

Application Notes

1. Overview of Poly(4-hydroxyphenylacetic acid) (PHPA)

Poly(4-hydroxyphenylacetic acid) (PHPA) is a bio-based aromatic polyester synthesized from the polycondensation of 4-hydroxyphenylacetic acid.[1][2][3] PHPA exhibits liquid crystalline properties, which allow for its processing and blending with other polymers at relatively low temperatures.[1][2][3] This characteristic is particularly advantageous for creating multiblock copolymers with thermoplastic polyesters such as polylactic acid (PLA), polyethylene terephthalate glycol-modified (PETG), and polycaprolactone (PCL).[1][2][3]

2. Key Applications

  • Biodegradable Polymer Blends: PHPA can be incorporated into other biodegradable polyesters, like PLA, to accelerate their hydrolytic degradation.[1][2] Blends of PLA with PHPA-based multiblock copolymers have shown a significant decrease in flexural modulus, indicating altered mechanical properties.[1][2]

  • Biomedical Applications: The electropolymerization of 4-HPA on electrode surfaces creates a functionalized platform for the immobilization of biomolecules, such as oligonucleotides, for the development of electrochemical biosensors.[4]

  • Drug Delivery: While not directly studied for PHPA, related biodegradable polymers are extensively used for microencapsulation and controlled drug release. The biodegradable nature of PHPA suggests its potential in such applications.

3. Material Properties

The properties of PHPA and its copolymers are crucial for their application. Below is a summary of key data from the literature.

PropertyValueReference
PHPA-b-PCL Copolymer
Molecular Weight (MW)660 g/mol [1]
Polydispersity Index (Đ)1.58[1]
Yield84%[1]
PHPA-b-PETG Copolymer
Molecular Weight (MW)1570 g/mol [1]
Polydispersity Index (Đ)1.63[1]
Yield81%[1]

Experimental Protocols

1. Synthesis of Poly(4-hydroxyphenylacetic acid) (PHPA) via Melt Polycondensation

This protocol describes the bulk polymerization of 4-hydroxyphenylacetic acid to produce PHPA.

Materials:

  • 4-Hydroxyphenylacetic acid (4-HPA)

  • Tin (II) chloride (SnCl₂)

  • Nitrogen gas (inert atmosphere)

  • Anisole (for chain extension, optional)

  • Dichloromethane (DCM, for purification)

  • Methanol (for precipitation)

Equipment:

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Schlenk line or similar apparatus for vacuum and inert gas

  • Condenser

Procedure:

  • Combine 4-hydroxyphenylacetic acid and tin (II) chloride (catalyst) in a round bottom flask equipped with a magnetic stirrer.

  • Heat the mixture to 180°C under a nitrogen atmosphere for 18 hours. This initial step forms an oligomeric intermediate, which is important as 4-HPA is prone to sublimation.[1]

  • After the initial oligomerization, apply a vacuum to the system to facilitate the removal of condensation byproducts (e.g., water) and drive the polymerization to a higher molecular weight.

  • (Optional Chain Extension) To further increase the molecular weight, anisole can be added to the reaction mixture for azeotropic removal of byproducts.[1]

  • After the reaction is complete, cool the polymer to room temperature.

  • Dissolve the crude polymer in dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution to an excess of cold methanol.

  • Collect the precipitated PHPA by filtration and dry under vacuum.

Synthesis_of_PHPA cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_purification Purification 4_HPA 4-Hydroxyphenylacetic Acid Oligomerization 1. Oligomerization (180°C, N2, 18h) 4_HPA->Oligomerization SnCl2 Tin (II) Chloride (Catalyst) SnCl2->Oligomerization Polycondensation 2. Polycondensation (Vacuum) Oligomerization->Polycondensation Dissolution 3. Dissolve in DCM Polycondensation->Dissolution Precipitation 4. Precipitate in Methanol Dissolution->Precipitation Filtration_Drying 5. Filter and Dry Precipitation->Filtration_Drying PHPA_Product Poly(4-hydroxyphenylacetic acid) Filtration_Drying->PHPA_Product

Caption: Workflow for the synthesis of PHPA.

2. Synthesis of PHPA-b-PLA Multiblock Copolymers via Transesterification

This protocol outlines the synthesis of a multiblock copolymer of PHPA and Polylactic acid (PLA).

Materials:

  • Poly(4-hydroxyphenylacetic acid) (PHPA)

  • Polylactic acid (PLA)

  • Tin (II) chloride (SnCl₂) (if not already present in PHPA)

Equipment:

  • Reaction vessel suitable for melt processing

  • Mechanical stirrer for viscous melts

  • Inert atmosphere setup (e.g., nitrogen)

Procedure:

  • Charge the reaction vessel with pre-synthesized PHPA and PLA in the desired ratio.

  • Add tin (II) chloride as a catalyst for the transesterification reaction.

  • Heat the mixture to 180°C under a nitrogen atmosphere with continuous stirring. The liquid crystalline nature of PHPA allows for efficient mixing in the melt at this temperature, which is below the degradation temperature of PLA.[1]

  • Maintain the reaction conditions for a sufficient time to allow for transesterification to occur, resulting in the formation of the PHPA-b-PLA multiblock copolymer.

  • Cool the resulting copolymer and process as needed for characterization or blending.

Copolymer_Synthesis cluster_starting_materials Starting Materials PHPA Poly(4-hydroxyphenylacetic acid) Melt_Mixing Melt Mixing (180°C, N2) PHPA->Melt_Mixing PLA Polylactic Acid PLA->Melt_Mixing Catalyst Tin (II) Chloride Catalyst->Melt_Mixing Transesterification Transesterification Melt_Mixing->Transesterification Copolymer_Product PHPA-b-PLA Copolymer Transesterification->Copolymer_Product

Caption: Synthesis of PHPA-b-PLA copolymer.

References

Enzymatic synthesis of catechols using 4-hydroxyphenylacetate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of catechols from 4-hydroxyphenylacetate and its derivatives using the two-component flavin-dependent monooxygenase, 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H).

Introduction

Catechol moieties are fundamental structural components in numerous pharmaceuticals, natural products, and functional materials, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The chemical synthesis of catechols often involves harsh reaction conditions and can suffer from low regioselectivity.[2][3] Enzymatic synthesis using 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) presents a green and highly specific alternative for the ortho-hydroxylation of phenolic compounds.[4][5]

The 4HPA3H system, typically found in bacteria like Escherichia coli, consists of two components: a monooxygenase subunit (HpaB) and an FAD oxidoreductase subunit (HpaC). HpaC utilizes NAD(P)H to reduce FAD (or FMN) to FADH2, which is then used by HpaB to hydroxylate the substrate.[1][6] This system has a broad substrate scope, enabling the synthesis of various valuable catechols.[7][8]

Enzymatic Reaction Pathway

The synthesis of catechols from 4-hydroxyphenylacetate derivatives by 4HPA3H proceeds through a catalytic cycle involving both the HpaB and HpaC components.

Caption: Catalytic cycle of the 4HPA3H two-component system.

Quantitative Data

The performance of the 4HPA3H system is dependent on the specific HpaB and HpaC components used, as well as the substrate. The following tables summarize key quantitative data from various studies.

Table 1: Whole-Cell Biocatalysis for Catechol Production

ProductSubstrateHost StrainHpaB/HpaC OriginTiterYield/ConversionReference
Caffeic Acidp-Coumaric AcidE. coliE. coli3.5 g/L~100% conversion[4]
Caffeic Acidp-Coumaric AcidE. coliE. coli18.74 g/LNot Reported[4]
Caffeic AcidL-TyrosineE. coliRhodobacter capsulatus (TAL), E. coli (HpaBC)50.2 mg/LNot Reported[9]
L-DOPAL-TyrosineE. coliKlebsiella pneumoniae (HpaB), Pseudomonas aeruginosa (HpaC)1838.56 mg/LNot Reported[10]
HydroxytyrosolTyramineE. coliPhotorhabdus luminescens (HpaB), Klebsiella pneumoniae (HpaC)1681.42 mg/LNot Reported[10]
EsculetinUmbelliferoneE. coliE. coli2.7 g/L~100% yield[6]
PiceatannolResveratrolE. coliE. coli1.2 g/L~100% yield[6]
4-Fluorocatechol4-FluorophenolE. coliE. coli1.3 g in 1 LComplete transformation[11]

Table 2: Kinetic Parameters of HpaB Variants for Different Substrates

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
EcHpaB (E. coli)4-Hydroxyphenylacetate137.6 ± 21.0Not ReportedNot Reported[4]
EcHpaB (E. coli)p-Coumaric AcidHigher than Tyrosine5.37 x 10-3 U/mgNot Reported[9]
EcHpaB (E. coli)TyrosineLower than p-Coumaric Acid2.44 x 10-3 U/mgNot Reported[9]
KpHpaB (K. pneumoniae)p-Coumaric Acid725.19 ± 6.82Not ReportedNot Reported[4]
AbHpaB R263D (A. baumannii)TyramineNot ReportedNot ReportedNot Reported[12]

Experimental Protocols

The following section provides detailed protocols for the expression of recombinant 4HPA3H, its use in whole-cell biocatalysis and in vitro enzymatic reactions, and the analysis of the resulting catechols.

Experimental Workflow Overview

Experimental_Workflow cluster_Cloning Gene Cloning cluster_Expression Protein Expression cluster_Application Application cluster_Analysis Analysis PCR PCR Amplification of hpaB and hpaC genes Digestion Restriction Digestion PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation Transformation into E. coli Expression Host Ligation->Transformation Culture Culturing of Recombinant E. coli Transformation->Culture Induction Induction of Gene Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest WholeCell Whole-Cell Biocatalysis Harvest->WholeCell Purification Enzyme Purification Harvest->Purification Extraction Product Extraction WholeCell->Extraction InVitro In Vitro Enzymatic Reaction Purification->InVitro InVitro->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

References

Application Note: Thin-Layer Chromatography (TLC) Visualization of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the visualization of iso-propyl 4-hydroxyphenylacetate on thin-layer chromatography (TLC) plates. This compound is a phenolic ester, and its analysis is relevant in various research and development settings, including synthesis monitoring and purity assessment. This guide covers sample preparation, chromatographic development, and multiple visualization techniques applicable to phenolic compounds.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for performing TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended due to their polarity and the inclusion of a fluorescent indicator.[1][2]

  • Sample: this compound

  • Solvents: HPLC grade or equivalent (e.g., ethyl acetate, hexane, dichloromethane, methanol).

  • Spotting Capillaries: Glass capillary tubes for sample application.

  • Developing Chamber: A glass chamber with a lid.

  • Visualization Reagents:

    • UV Lamp (254 nm and 365 nm).[3]

    • Iodine (solid crystals).[3][4]

    • Ferric Chloride (FeCl₃) stain.[1][4]

    • Phosphomolybdic Acid (PMA) stain.[3]

  • Heating Device: Heat gun or hot plate for stain development.[5]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves.

Sample Preparation
  • Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • If monitoring a reaction, prepare solutions of the starting materials, reaction mixture, and co-spot (a mixture of starting material and reaction mixture) at similar concentrations.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Use a capillary tube to spot the prepared sample solution(s) onto the baseline. Keep the spots small and compact to ensure good separation.

  • Ensure the solvent has completely evaporated from the spots before proceeding.

Chromatogram Development
  • Prepare the mobile phase. A starting mixture of 70:30 Hexane:Ethyl Acetate is recommended for a medium-polarity compound like this compound. The polarity can be adjusted to achieve an optimal Retention Factor (Rf) value, ideally between 0.3 and 0.5.

  • Pour a small amount of the mobile phase (0.5 cm depth) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, and cover with the lid for 5-10 minutes.[1]

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.[2]

  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization and Data Interpretation

Due to the phenolic ring and ester group, several visualization methods can be employed. The choice depends on whether a non-destructive or destructive method is required.

Visualization Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate visualization technique.

G start Start: Developed TLC Plate uv_check Is the compound UV active? (Aromatic/Conjugated System) start->uv_check uv_vis Visualize under UV Lamp (254 nm) uv_check->uv_vis Yes stain_decision Need further visualization or compound is not UV active? uv_check->stain_decision No uv_vis->stain_decision phenol_check Is the compound a phenol? stain_decision->phenol_check Yes fecl3 Use Ferric Chloride (FeCl₃) Stain (Specific for phenols) phenol_check->fecl3 Yes general_stain Use a General Purpose Stain (PMA or Iodine) phenol_check->general_stain No end End: Document Results fecl3->end general_stain->end

Caption: Decision tree for TLC visualization.

Visualization Protocols
  • UV Light (Non-destructive): Place the dried TLC plate under a UV lamp.[3] Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots on the fluorescent green background of the F₂₅₄ plate.[2][3] Circle the spots with a pencil for a permanent record.[5] This method should always be tried first as it does not alter the compounds.[5]

  • Iodine Vapor (Semi-destructive): Place the TLC plate in a sealed chamber containing a few iodine crystals.[3] Many organic compounds, especially aromatic ones, will form yellow-brown spots as they absorb the iodine vapor.[3][4] The spots may fade over time, so they should be circled promptly.

  • Ferric Chloride (FeCl₃) Stain (Destructive): This is a highly specific stain for phenols.[3][4]

    • Preparation: Prepare a 1-2% solution of FeCl₃ in 50% aqueous methanol.[1][4]

    • Procedure: Briefly dip the plate in the solution or spray it evenly. Phenolic compounds typically produce a blue, violet, or green colored complex.[3] The color may fade quickly, so results should be recorded immediately.[3]

  • Phosphomolybdic Acid (PMA) Stain (Destructive): This is a general-purpose stain effective for visualizing alcohols, phenols, and carbonyl compounds.[3]

    • Preparation: Prepare a solution of 10g phosphomolybdic acid in 100mL of ethanol.

    • Procedure: Dip or spray the plate and then gently heat it with a heat gun. Most compounds will appear as green or blue spots against a yellow-green background.[3]

Data Summary

The following tables summarize potential mobile phase systems for method development and the expected outcomes of the described visualization techniques.

Table 1: Mobile Phase Systems for Method Development

Solvent System Ratio (v/v) Polarity Application Notes
Hexane:Ethyl Acetate 80:20 to 60:40 Low to Medium Good starting point for esters. Adjust ratio to achieve desired Rf.
Dichloromethane 100% Medium Can be used alone or with a small amount of methanol.
Toluene:Acetone 9:1 Medium A good general system for phenolic compounds.[1]

| Chloroform:Ethyl Acetate:Formic Acid | 5:4:1 | High | Suitable for more polar phenolic compounds.[1] |

Table 2: Comparison of Visualization Methods

Method Type Principle Expected Result for this compound
UV Light (254 nm) Non-destructive UV absorption by the aromatic ring quenches fluorescence.[3] Dark spot on a green fluorescent background.
Iodine Vapor Semi-destructive Complexation of iodine with the aromatic ring.[4] Yellow-brown spot.
Ferric Chloride Destructive Formation of a colored complex with the phenolic -OH group.[3][4] Blue, violet, or green spot.

| PMA Stain | Destructive | Chemical reaction with the phenol and/or ester functional groups.[3] | Green or blue spot upon heating. |

TLC Experimental Workflow

The diagram below provides a visual summary of the entire TLC workflow, from initial setup to final analysis.

G cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample 1. Prepare Sample (1 mg/mL solution) prep_chamber 2. Prepare & Saturate Developing Chamber prep_sample->prep_chamber prep_plate 3. Spot TLC Plate prep_chamber->prep_plate develop 4. Develop Plate in Chamber prep_plate->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV, Stain) dry->visualize analyze 7. Calculate Rf Values & Document visualize->analyze

Caption: General workflow for TLC analysis.

References

Application Notes and Protocols for Iso-propyl 4-hydroxyphenylacetate in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the antioxidant potential of iso-propyl 4-hydroxyphenylacetate. The protocols are based on established in vitro antioxidant assays, and the included data tables serve as templates for recording and presenting experimental results.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes. An excess of ROS can lead to oxidative stress, a condition implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these harmful free radicals. This compound, a derivative of 4-hydroxyphenylacetic acid, is a molecule of interest for its potential antioxidant properties. This document outlines the protocols for evaluating its efficacy using common antioxidant assays: DPPH, ABTS, and FRAP.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making it less reactive. The general mechanism involves the scavenging of free radicals, which can be measured by various assays that rely on different chemical principles.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol[2]

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of test sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

  • Preparation of positive control: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[1][3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][5]

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of test sample and positive control: Prepare serial dilutions of this compound and the positive control (ascorbic acid or Trolox) in the chosen solvent.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.[7]

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[8][9]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[5] Warm the solution to 37°C before use.[10]

  • Preparation of test sample and standard: Prepare serial dilutions of this compound and ferrous sulfate in distilled water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test sample, standard, or blank (distilled water) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Measurement: Measure the absorbance at 593 nm.[5][10]

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

Data Presentation

The quantitative results from the antioxidant assays should be summarized in clear and concise tables for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compoundTBD
Ascorbic Acid (Positive Control)TBD
Trolox (Positive Control)TBD
TBD: To Be Determined

Table 2: ABTS Radical Cation Scavenging Activity of this compound

CompoundIC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compoundTBDTBD
Ascorbic Acid (Positive Control)TBDTBD
Trolox (Positive Control)TBD1.0
TBD: To Be Determined

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µmol Fe²⁺ equivalents/g)
This compoundTBD
Ascorbic Acid (Positive Control)TBD
Trolox (Positive Control)TBD
TBD: To Be Determined

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Sample and Control Solutions mix Mix Sample/Control with Reagent prep_sample->mix prep_reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging / FRAP Value measure->calculate determine_ic50 Determine IC50 / TEAC calculate->determine_ic50

Caption: General workflow for in vitro antioxidant assays.

Antioxidant Mechanism of Action

G ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Stable_Product Stable Product (e.g., DPPH-H, ABTS) ROS->Stable_Product Reduction Antioxidant This compound (Ar-OH) Antioxidant->ROS Donates H• or e- Antioxidant_Radical Less Reactive Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical Oxidation

Caption: Simplified mechanism of radical scavenging by a phenolic antioxidant.

Signaling Pathway of Oxidative Stress

Recent studies have shown that some antioxidant compounds can exert their protective effects by modulating cellular signaling pathways involved in oxidative stress, such as the ROS/ferroptosis pathway.[11][12] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Antioxidants can potentially mitigate ferroptosis by scavenging ROS and upregulating protective enzymes like glutathione peroxidase 4 (GPX4).[11][13]

G cluster_stress Cellular Stress cluster_pathway Ferroptosis Pathway cluster_intervention Antioxidant Intervention Oxidative_Stress Oxidative Stress ROS Increased ROS Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GPX4 GPX4 Inactivation ROS->GPX4 Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation Inhibits Antioxidant This compound Antioxidant->ROS Scavenges Antioxidant->GPX4 Potentially Upregulates

Caption: Potential modulation of the ferroptosis pathway by an antioxidant.

References

Application Note: Determination of Residual Isopropanol in Pharmaceutical Synthesis using Headspace Gas Chromatography (HS-GC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs), excipients, or in the preparation of drug products.[1][2] Since these solvents offer no therapeutic benefit and can be harmful, their levels must be controlled and monitored to ensure patient safety.[2][3][4] Isopropanol (IPA) is a common solvent used in the pharmaceutical industry. The United States Pharmacopeia (USP) General Chapter <467> and the International Conference on Harmonization (ICH) Q3C guidelines provide standards for the control of residual solvents.[1][2][3][5][6][7]

Headspace Gas Chromatography (HS-GC) is the standard technique specified by USP <467> for this analysis.[3][4] This method is preferred for its ability to analyze volatile compounds without complex sample extraction, preventing contamination of the GC system and enhancing sensitivity.[8][9] This application note provides a detailed protocol for the quantitative analysis of residual isopropanol using HS-GC with Flame Ionization Detection (FID).

Principle of Headspace Gas Chromatography

Static headspace analysis is a technique for the determination of volatile compounds in a liquid or solid sample. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile components, such as isopropanol, to partition between the sample matrix and the gas phase (headspace) in the vial. After reaching equilibrium, a portion of the gas from the headspace is automatically injected into a gas chromatograph. The components are then separated based on their boiling points and interaction with the GC column's stationary phase, and subsequently detected by a Flame Ionization Detector (FID). The resulting signal is proportional to the concentration of the analyte.

Experimental Protocols

This section details the methodology for analyzing residual isopropanol.

Instrumentation and Materials
  • Gas Chromatograph (GC): Agilent 6890N or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).[1]

  • Headspace Autosampler: Agilent G1888, Teledyne Tekmar HT3, or equivalent.[10]

  • GC Column: DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent G43 phase column).[1][7]

  • Data System: Chromatographic data handling software (e.g., Agilent ChemStation).

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[11]

  • Reagents: Isopropanol (analytical standard), N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) or water (diluent, HPLC or GC grade).[1][3]

Preparation of Solutions

Diluent: N,N-Dimethylformamide (DMF) is commonly used.[1][11]

  • Standard Stock Solution (approx. 10200 µg/mL IPA):

    • Accurately weigh approximately 510.0 mg of Isopropanol into a 50 mL volumetric flask.[1]

    • Add about 25 mL of diluent, shake well to dissolve, and dilute to the mark with the diluent.[1]

  • Working Standard Solution (approx. 204 µg/mL IPA):

    • Pipette 1.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.[1]

    • Add about 25 mL of diluent, shake well, and dilute to the mark with the diluent.[1]

  • Headspace Standard Vial Preparation:

    • Transfer 1.0 mL of the Working Standard Solution into a 20 mL headspace vial and immediately seal the vial.[1]

Blank Preparation:

  • Transfer 5.0 mL of the diluent (DMF) into a 20 mL headspace vial and immediately seal.[1]

Sample Preparation
  • Accurately weigh approximately 200 mg of the test sample (API or drug product) directly into a 20 mL headspace vial.[1]

  • Add 5.0 mL of the diluent (DMF).

  • Immediately seal the vial with a septum and cap.

  • Vortex the vial for 5 minutes to ensure thorough mixing and facilitate the release of residual solvents.[1]

Instrumental Method

The following tables outline the instrumental conditions for the Headspace Autosampler and Gas Chromatograph.

Table 1: Headspace Autosampler Parameters

Parameter Setting
Platen/Oven Temperature 80 °C[10]
Transfer Line Temperature 110 °C[10]
Valve Oven Temperature 105 °C[10]
Sample Equilibration Time 25 min[10]
Pressurization Time 1 min[10]
Loop Fill Time 1 min[10]

| Inject Time | 1 min[10] |

Table 2: Gas Chromatograph Parameters

Parameter Setting
Inlet
Inlet Temperature 150 °C[1]
Carrier Gas Nitrogen or Helium[1]
Split Ratio 1:5[1][7]
Column
Column Type DB-624, 30 m x 0.53 mm, 3 µm[1]
Flow Rate 27 mL/min (linear velocity)[1]
Oven Program
Initial Temperature 40 °C, hold for 5 min
Ramp Rate 10 °C/min to 240 °C
Final Temperature 240 °C, hold for 5 min
Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (N2) Flow 30 mL/min

| Run Time | ~30 minutes |

Note: The oven program and flow rates may be optimized to achieve the desired separation and run time. The retention time for isopropanol under similar conditions has been reported to be approximately 4 minutes.[1]

Data Presentation and Method Performance

The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Quantitative Data

Parameter Typical Value
Linearity Range 2 - 200 µg/mL[10][12]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL[10][12]
Limit of Quantitation (LOQ) 2.0 µg/mL[10][12]
Accuracy (% Recovery) 98.6% - 102.2%[10][12]

| Precision (% RSD) | < 2.0%[10][12] |

System Suitability: Before starting the analysis, the system suitability must be verified. This is typically done by making six replicate injections of the Headspace Standard Vial.

Table 4: System Suitability Criteria

Parameter Acceptance Criteria
Relative Standard Deviation (%RSD) ≤ 15.0% for peak area[11]
Tailing Factor ≤ 2.0

| Theoretical Plates | > 2000 |

Visualized Workflows

The following diagrams illustrate the experimental workflow and logical relationships of the HS-GC analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing Sample Weigh 200mg Sample into HS Vial AddDiluent_S Add 5mL Diluent (DMF) Sample->AddDiluent_S Seal_S Seal Vial AddDiluent_S->Seal_S Vortex Vortex 5 min Seal_S->Vortex Autosampler Load Vials into Headspace Autosampler Vortex->Autosampler Standard Prepare Standard Solution AddDiluent_Std Pipette 1mL Std into HS Vial Standard->AddDiluent_Std Seal_Std Seal Vial AddDiluent_Std->Seal_Std Seal_Std->Autosampler Equilibrate Equilibrate at 80°C for 25 min Autosampler->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation (DB-624 Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate IPA Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for residual isopropanol analysis.

G A Sample Matrix (API/Drug Product) B Volatile IPA in Headspace A->B Partitioning (Heating) C GC Injection B->C Sampling D Chromatographic Separation C->D Introduction E FID Detection (Signal) D->E Elution F Quantitative Result (Peak Area) E->F Transduction

Caption: Logical relationships in the HS-GC analytical process.

Conclusion

This application note presents a straightforward, sensitive, and precise Headspace GC method for the quantification of residual isopropanol in pharmaceutical substances.[1][11] The described protocol, including sample preparation, instrumental conditions, and validation benchmarks, is robust and aligns with the requirements of regulatory guidelines such as USP <467>.[1][5] The method is well-suited for routine quality control in drug development and manufacturing environments to ensure product safety and compliance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of iso-propyl 4-hydroxyphenylacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with isopropanol, using an acid catalyst.[1][2] This is a reversible reaction where the alcohol and carboxylic acid are refluxed in the presence of a strong acid.[2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] The equilibrium may favor the reactants. To shift the equilibrium towards the product (the ester), you can use a large excess of the alcohol (isopropanol) or actively remove water as it is formed during the reaction.[1][3][4]

Q3: What are the best catalysts for this synthesis?

A3: Strong protic acids are typically used as catalysts. The most common and effective catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Lewis acids can also be employed. The choice of catalyst can influence reaction time and yield.

Q4: Can the phenolic hydroxyl group interfere with the reaction?

A4: Yes, the phenolic hydroxyl group can be a site for side reactions, although esterification of the carboxylic acid is generally more favorable under acidic conditions. Phenols are less nucleophilic than alcohols, especially in acidic media, which helps in selectively esterifying the carboxylic acid group.[5] However, at high temperatures or with certain catalysts, side reactions involving the phenol group are possible.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] You can spot the reaction mixture alongside the starting material (4-hydroxyphenylacetic acid) to observe the disappearance of the starting material and the appearance of the product spot (the ester will have a higher Rf value).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst. - Reaction has not reached equilibrium or the equilibrium favors reactants. - Insufficient heating (not reaching reflux temperature).- Use a fresh, concentrated acid catalyst. - Increase the reaction time. - Use a large excess of isopropanol (it can also serve as the solvent). - Remove water as it forms using a Dean-Stark apparatus.[4][6] - Ensure the reaction mixture is refluxing gently.
Incomplete Reaction (Starting Material Remains) - Reaction time is too short. - Equilibrium has been reached, but conversion is not complete. - Insufficient catalyst.- Extend the reflux time and monitor by TLC until the starting material spot disappears or no further change is observed. - Increase the molar excess of isopropanol. - Add a small additional amount of catalyst.
Formation of Dark-colored Byproducts - Reaction temperature is too high, causing decomposition or side reactions like sulfonation (if using H₂SO₄). - Presence of impurities in the starting materials.- Reduce the heating mantle temperature to maintain a gentle reflux. - Use purified starting materials. - Consider using a milder catalyst like p-TsOH.
Difficulty in Isolating the Product - The product may be soluble in the aqueous phase during workup. - Emulsion formation during extraction.- Ensure the reaction mixture is cooled to room temperature before extraction. - Use a suitable organic solvent for extraction, such as ethyl acetate. - To break emulsions, add a small amount of brine (saturated NaCl solution).
Product is Contaminated with Unreacted Carboxylic Acid - Incomplete reaction. - Inefficient removal during workup.- During the workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 4-hydroxyphenylacetic acid.[1][4] Be cautious of CO₂ evolution.

Experimental Protocols

Detailed Protocol for Fischer Esterification of 4-Hydroxyphenylacetic Acid with Isopropanol

This protocol is a generalized procedure based on standard Fischer esterification methods.[1][3][4]

Materials:

  • 4-hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in an excess of isopropanol (e.g., 10-20 eq). Isopropanol can act as both the reactant and the solvent.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~5 mol%) to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess isopropanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for this compound Synthesis

Parameter Condition Effect on Yield Notes
Catalyst Conc. H₂SO₄HighCan cause charring if the temperature is too high.
p-TsOHGood to HighMilder catalyst, may require longer reaction times.
Reactant Ratio (Isopropanol:Acid) 5:1Moderate
10:1 or higherHighShifts equilibrium towards the product.
Water Removal NoneLowerEquilibrium may not favor product formation.
Dean-Stark TrapHighContinuously removes water, driving the reaction to completion.[4][6]
Reaction Temperature Reflux of Isopropanol (~82 °C)OptimalEnsures a sufficient reaction rate without significant decomposition.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants 4-Hydroxyphenylacetic Acid + Isopropanol (excess) Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Continue if incomplete Workup Workup: - Evaporate excess alcohol - Extract with organic solvent - Wash with NaHCO₃ and brine Monitor->Workup Reaction complete Dry Dry organic layer Workup->Dry Evaporate Evaporate solvent Dry->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_0 Reaction Mechanism Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Protonated Carbonyl Protonated Carbonyl Protonation->Protonated Carbonyl Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Protonated Intermediate Protonated Intermediate Proton Transfer->Protonated Intermediate Deprotonation Deprotonation Elimination of Water->Deprotonation Protonated Ester Protonated Ester Elimination of Water->Protonated Ester Ester Ester Deprotonation->Ester Carboxylic Acid Carboxylic Acid Carboxylic Acid->Protonation + H⁺ Protonated Carbonyl->Nucleophilic Attack + Isopropanol Tetrahedral Intermediate->Proton Transfer Protonated Intermediate->Elimination of Water - H₂O Protonated Ester->Deprotonation - H⁺

Caption: Key steps in the Fischer esterification mechanism.

References

Technical Support Center: Purification of Crude Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude iso-propyl 4-hydroxyphenylacetate.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound, offering potential causes and solutions.

Problem 1: Oily Product Instead of Crystals During Recrystallization

Question: I'm trying to recrystallize my crude this compound, but it separates as an oil instead of forming crystals, even after cooling. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common problem when purifying crude products, especially when impurities are present. Here are the likely causes and troubleshooting steps:

  • High Impurity Level: The presence of unreacted starting materials (4-hydroxyphenylacetic acid, isopropanol) or side-products can depress the melting point of your product and inhibit crystal lattice formation.

  • Inappropriate Solvent System: The solvent or solvent mixture you are using may be too good a solvent for your compound even at low temperatures, or it may not provide the right polarity for crystallization.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oily state over the ordered arrangement required for crystallization.

Troubleshooting Solutions:

  • Solvent Selection:

    • If you are using a single solvent, try a solvent pair. Good starting points for moderately polar compounds like this compound include ethyl acetate/hexanes or toluene/heptane. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

    • Consider using isopropanol for recrystallization, as it can be a good solvent for greasy or poorly soluble compounds.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Once at room temperature, you can then transfer it to an ice bath or refrigerator to maximize crystal yield.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Problem 2: Streaking or Tailing of the Product Spot on TLC and Poor Separation in Column Chromatography

Question: When I run a TLC of my crude product, the spot for my desired compound is streaked. This is also leading to poor separation during column chromatography. How can I resolve this?

Answer:

Streaking on a TLC plate and poor separation on a column are often related and are common when dealing with phenolic compounds like this compound. The primary reasons are:

  • Strong Interaction with Silica Gel: The acidic nature of the silica gel can lead to strong interactions with the phenolic hydroxyl group and any unreacted carboxylic acid, causing the compound to "stick" to the stationary phase and move unevenly.

  • Inappropriate Eluent Polarity: The solvent system may not be optimized to effectively move your compound along the stationary phase while separating it from impurities.

Troubleshooting Solutions:

  • Modify the Eluent System:

    • Add a Polar Modifier: To reduce the interaction with the silica, add a small amount of a polar solvent to your eluent system. For an ethyl acetate/hexanes system, a small percentage of methanol or a few drops of acetic acid can often improve the peak shape.

    • Alternative Solvent Systems: Consider using a different solvent system altogether. Dichloromethane/methanol mixtures can be effective for separating moderately polar compounds.

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina: If streaking persists, consider using neutral or basic alumina for your column chromatography instead of silica gel. These are less acidic and can reduce the strong interactions with your phenolic compound.

    • Reverse-Phase Chromatography: For highly polar compounds or when normal-phase chromatography fails, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, try dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the top of your column. This often leads to sharper bands and better separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via Fischer esterification?

A1: The most common impurities originating from a Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol are:

  • Unreacted 4-hydroxyphenylacetic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.

  • Unreacted Isopropanol: As isopropanol is often used in excess to drive the reaction forward, it will be present in the crude product.

  • Acid Catalyst: If a non-volatile acid catalyst like sulfuric acid or p-toluenesulfonic acid was used, it will need to be neutralized and removed during the workup.

  • Water: Water is a byproduct of the esterification and needs to be removed.

  • Side Products: Depending on the reaction conditions, side products from the dehydration of isopropanol (e.g., diisopropyl ether) or other side reactions of the starting materials could be present.

Q2: What is a standard workup procedure for a Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol?

A2: A typical workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Remove excess isopropanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent that is immiscible with water, such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst and any unreacted 4-hydroxyphenylacetic acid. Be cautious as this will produce CO₂ gas. Repeat this wash until no more gas evolves.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Q3: Can you provide a starting point for developing a column chromatography method?

A3: A good starting point for purifying this compound on a silica gel column is to use a gradient elution with a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The ideal eluent composition should give your product an Rf value of approximately 0.3 on a TLC plate.

Q4: What are some suitable recrystallization solvents for this compound?

A4: Based on its structure (a moderately polar ester with a phenolic hydroxyl group), good solvent systems for recrystallization would likely be a solvent pair consisting of a moderately polar solvent and a non-polar solvent. Some suggestions include:

  • Ethyl acetate / Heptanes

  • Toluene / Hexanes

  • Acetone / Water (use with caution to avoid oiling out)

  • Isopropanol

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Recrystallization (Ethyl Acetate/Hexanes)~85%>98%~75%Good for removing less polar impurities.
Column Chromatography (Silica Gel, Hexanes/EtOAc gradient)~85%>99%~85%Effective for separating a wider range of impurities.
Distillation (under reduced pressure)~85%~95%~60%May not be suitable for removing impurities with similar boiling points.

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyphenylacetic acid (1 equivalent), isopropanol (10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Follow the standard workup procedure as described in FAQ Q2.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 4-Hydroxyphenylacetic Acid + Isopropanol + Acid Catalyst reflux Reflux (4-6h) start->reflux cool Cool to RT reflux->cool evap Evaporate Excess Isopropanol cool->evap extract Dissolve in EtOAc & Wash with NaHCO3/Brine evap->extract dry Dry with Na2SO4 & Evaporate extract->dry crude Crude Iso-propyl 4-hydroxyphenylacetate dry->crude recryst Recrystallization crude->recryst column Column Chromatography crude->column pure Pure Product recryst->pure column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Crude Product Oils Out During Recrystallization cause1 High Impurity Level start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Rapid Cooling start->cause3 sol1 Pre-purify by Column Chromatography cause1->sol1 sol2 Use Solvent Pair (e.g., EtOAc/Hexanes) cause2->sol2 sol3 Allow Slow Cooling cause3->sol3 sol4 Scratch Flask or Seed cause3->sol4

Caption: Troubleshooting guide for oiling out during recrystallization.

References

Technical Support Center: Iso-propyl 4-hydroxyphenylacetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions to help you resolve common issues, specifically focusing on peak tailing observed with iso-propyl 4-hydroxyphenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for analyzing this compound?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape.[1] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates significant tailing.[2][3]

Peak tailing is problematic because it:

  • Reduces Quantitative Accuracy: Asymmetrical peaks are difficult for chromatography data systems to integrate consistently, leading to errors in area measurement and quantification.[1]

  • Decreases Resolution: The tail of a large peak can merge with or hide smaller, adjacent peaks, such as impurities or metabolites, preventing their accurate detection and measurement.[1]

  • Lowers Sensitivity: Tailing reduces the peak height, which can negatively impact the limit of quantification (LOQ), making it harder to detect the analyte at low concentrations.[1]

Q2: What is the most common cause of peak tailing for a phenolic compound like this compound?

A2: The primary cause of peak tailing for polar, acidic compounds like this compound is a secondary retention mechanism involving interactions with the stationary phase.[2] Specifically, the polar hydroxyl group of the analyte can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[1][4] These silanol groups are acidic (pKa ~3.8-4.2) and become ionized (SiO-) at mobile phase pH values above 4, creating active sites that interact with polar analytes, slowing their elution in a non-uniform way and causing tailing.[4][5]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor for controlling peak shape, especially for ionizable compounds.[6] While the phenolic hydroxyl group of the analyte is a very weak acid (pKa ~9-10), the key to preventing tailing is to control the ionization state of the silica surface itself.[5] By operating at a low mobile phase pH (e.g., pH 2.5 - 3.0), the acidic silanol groups on the stationary phase remain fully protonated (Si-OH).[2] This neutralizes their ability to interact with the analyte's polar functional groups, thereby eliminating the secondary interactions that cause peak tailing and ensuring a symmetrical peak shape.[2][4]

Q4: What type of HPLC column is recommended to minimize peak tailing for this analysis?

A4: To minimize secondary interactions, it is crucial to use a modern, high-purity "Type B" silica column.[1] These columns have a significantly lower metal content and fewer of the highly acidic silanol groups that cause tailing.[1][7] Furthermore, selecting a column that is "fully end-capped" is highly recommended.[2][8] End-capping is a process where the manufacturer treats the silica surface with a small silylating reagent to chemically bond and cover a majority of the remaining free silanol groups, making the surface more inert and less prone to causing peak tailing.[8][9]

Q5: Can my HPLC instrument or other system parameters contribute to peak tailing?

A5: Yes, even with the correct column and mobile phase, issues with the HPLC system can cause peaks to tail. This is often referred to as "extra-column band broadening." Common causes include:

  • Excessive Dead Volume: Using tubing with an internal diameter that is too wide or lengths that are too long can cause peaks to broaden and tail.[10]

  • Poorly Made Fittings: Improperly seated ferrules or gaps in connections between the injector, column, and detector can create voids where the sample can spread out.[3]

  • Column Voids or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet, or the inlet frit can become partially blocked.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[3]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted.[3]

Troubleshooting Guide

Q1: My peak for this compound is tailing. What is the first and most effective parameter to adjust?

A1: The first and most critical parameter to check is the mobile phase pH . For an acidic analyte susceptible to silanol interactions, you must suppress the ionization of the stationary phase.

  • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acidifier like formic acid or phosphoric acid. It is essential to use a buffer (e.g., 10-20 mM phosphate or formate) to ensure the pH remains stable and reproducible.[3][10][11]

Q2: I have lowered the mobile phase pH to 2.7, but I still observe some peak tailing. What should I investigate next?

A2: If pH optimization does not completely resolve the issue, the next step is to evaluate your column and sample conditions .

  • Column Health: The column may be old, contaminated, or a void may have formed at the inlet.[2] Try flushing the column with a strong solvent or, if a void is suspected, reverse the column (if permitted by the manufacturer) and wash it.[2]

  • Column Type: Ensure you are using a modern, high-purity, end-capped C18 or C8 column from a reputable manufacturer. Older columns, especially "Type A" silica, are known to cause tailing with polar compounds.[1]

  • Sample Concentration: The column might be overloaded. Dilute your sample by a factor of 10 and reinject it. If the peak shape improves, mass overload was a contributing factor.[2]

  • Injection Solvent: Your sample should ideally be dissolved in the mobile phase itself or a solvent that is weaker (more aqueous) than the mobile phase.[3]

Q3: How can I determine if the peak tailing is a chemical problem (analyte-column interaction) or a physical problem (system issue)?

A3: A simple diagnostic test can help differentiate between chemical and physical sources of tailing.

  • Action: Prepare and inject a solution of a neutral, non-polar compound that is not expected to interact with silanol groups (e.g., naphthalene or toluene).

    • If the neutral compound's peak is also tailing , the problem is likely physical (a system void, dead volume, or a column failure).[12] You should inspect all tubing and connections and check the column's health.

    • If the neutral compound gives a sharp, symmetrical peak , the problem is chemical in nature, confirming unwanted secondary interactions between your analyte and the stationary phase.[12] In this case, further optimization of the mobile phase or switching to a more inert column is the correct solution.

Data Presentation: Recommended Starting Conditions

This table summarizes the recommended starting parameters for developing a robust HPLC method for this compound that avoids peak tailing.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18, 2.1 or 4.6 mm i.d., ≤ 3.5 µm particle sizeMinimizes available silanol groups and provides high efficiency.[2][8]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterCreates a mobile phase pH of ~2.7, ensuring silanol groups are protonated.[13]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents. Acetonitrile often provides sharper peaks.
Buffer Optional: 10-20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidProvides robust pH control for better reproducibility, especially for QC methods.[3]
Column Temperature 30 - 40 °CImproves peak efficiency and can reduce viscosity, leading to sharper peaks.
Injection Volume 1 - 10 µLSmall volumes prevent column overload and peak distortion.[3]
Injection Solvent Mobile Phase or a weaker solvent (e.g., 80:20 Water:Acetonitrile)Ensures the sample band is focused at the column head, preventing peak distortion.[3]

Experimental Protocol: Optimized HPLC Method

Objective: To provide a detailed starting methodology for the quantitative analysis of this compound with a symmetrical peak shape.

1. Materials and Equipment:

  • HPLC system with UV detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to 60% A and equilibrate for 3 minutes. (Note: This is a starting point; adjust based on analyte retention time).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: ~275 nm (or determined λmax)

  • Injection Volume: 5 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (60:40 Mobile Phase A:Mobile Phase B) to a working concentration of ~50 µg/mL.

4. System Suitability:

  • Before running samples, perform five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): Must be ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%

5. Procedure:

  • Prepare the mobile phases, ensuring they are thoroughly degassed.

  • Install the column and set up the HPLC system with the conditions listed above.

  • Equilibrate the entire system for at least 20 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections and verify that the criteria are met.

  • Inject samples for analysis.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the underlying chemical interactions responsible for peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Step 1: Check Mobile Phase pH start->check_ph ph_ok Is pH between 2.5 - 3.0 and buffered? check_ph->ph_ok adjust_ph Adjust pH to 2.5 - 3.0 with Acid/Buffer ph_ok->adjust_ph No check_system Step 2: Differentiate System vs. Chemical Issue ph_ok->check_system Yes adjust_ph->check_ph inject_neutral Inject a Neutral Compound (e.g., Naphthalene) check_system->inject_neutral neutral_tail Does the Neutral Compound Tail? inject_neutral->neutral_tail physical_issue Physical Problem Identified neutral_tail->physical_issue Yes chemical_issue Chemical Problem Identified neutral_tail->chemical_issue No fix_system Check for Voids & Dead Volume. Inspect Tubing & Fittings. physical_issue->fix_system solved Problem Solved: Symmetrical Peak (Tf < 1.2) fix_system->solved check_column Step 3: Evaluate Column & Sample Conditions chemical_issue->check_column replace_column Use High-Purity, End-Capped Column. Check Sample Load. check_column->replace_column replace_column->solved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Caption: Chemical interactions leading to peak tailing vs. a symmetrical peak.

References

Technical Support Center: Synthesis of 4-Hydroxyphenylacetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-hydroxyphenylacetate esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-hydroxyphenylacetate esters?

The most common method is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water.

Q2: What are the most common side reactions in this synthesis?

The primary side reactions include:

  • C-Acylation (Fries Rearrangement): Migration of the acyl group from the phenolic oxygen to the aromatic ring, forming hydroxy aryl ketone byproducts.

  • Ether Formation: Dehydration of the alcohol reactant, particularly at high temperatures and strong acid concentrations, can lead to the formation of ethers.

  • Polycondensation: At elevated temperatures, 4-hydroxyphenylacetic acid can undergo self-esterification to form polyester oligomers or polymers.

Q3: How does temperature affect the reaction?

Temperature plays a critical role in product distribution. While higher temperatures can increase the rate of the desired esterification, they also significantly promote side reactions. Notably, high temperatures favor the thermodynamically more stable C-acylation products (Fries rearrangement) over the kinetically favored O-acylation (ester formation). Low to moderate temperatures are generally preferred to maximize the yield of the desired ester.

Q4: Which catalysts are typically used, and how do they influence the reaction?

Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts. Lewis acids such as aluminum chloride (AlCl₃) can also be used, but they strongly promote the Fries rearrangement. The choice and concentration of the catalyst can affect the selectivity of the reaction. Milder catalysts or lower concentrations of strong acids can help minimize side reactions like ether formation and polymerization.

Q5: How can I minimize the formation of byproducts?

To minimize byproducts, consider the following strategies:

  • Control the temperature: Use the lowest effective temperature to favor O-acylation.

  • Choose the right catalyst: Use a Brønsted acid like H₂SO₄ or TsOH in catalytic amounts. Avoid strong Lewis acids if the Fries rearrangement is to be minimized.

  • Use an excess of the alcohol: This shifts the equilibrium towards the formation of the desired ester.

  • Remove water: Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the equilibrium towards the products.

  • Protecting groups: In some cases, protecting the phenolic hydroxyl group before esterification and deprotecting it afterward can prevent side reactions at that site, though this adds extra steps to the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-hydroxyphenylacetate esters.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ester - Incomplete reaction. - Equilibrium not shifted towards products. - Significant side reactions (Fries rearrangement, ether formation, polymerization). - Loss of product during workup.- Increase reaction time. - Use a larger excess of the alcohol. - Employ a Dean-Stark trap or molecular sieves to remove water. - Lower the reaction temperature to minimize side reactions. - Optimize the catalyst concentration. - Ensure proper pH adjustment and complete extraction during workup.
Presence of a Ketone Byproduct (Fries Rearrangement) - High reaction temperature. - Use of a strong Lewis acid catalyst (e.g., AlCl₃).- Reduce the reaction temperature. The para-isomer is favored at lower temperatures, while the ortho-isomer is favored at higher temperatures. - Use a Brønsted acid catalyst (e.g., H₂SO₄, TsOH) instead of a Lewis acid.
Formation of an Ether Byproduct - High concentration of strong acid catalyst. - High reaction temperature.- Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Consider using a milder catalyst.
Polymer/Oligomer Formation - High reaction temperature causing self-esterification.- Lower the reaction temperature. - Ensure a sufficient excess of the alcohol reactant is present.
Difficulty in Product Purification - Presence of multiple byproducts with similar polarities to the desired ester. - Unreacted starting material.- Use column chromatography for purification. A gradient elution may be necessary to separate closely related compounds. - Perform a thorough aqueous workup with a base (e.g., sodium bicarbonate solution) to remove unreacted 4-hydroxyphenylacetic acid.

Quantitative Data on Side Reactions

The following table summarizes the influence of reaction conditions on the product distribution in the synthesis of phenolic esters. While specific data for 4-hydroxyphenylacetate is limited in readily available literature, the trends observed for other phenolic esters are generally applicable.

Reaction Condition Effect on Product Distribution Typical Observations Reference
Temperature Higher temperatures favor the Fries rearrangement (C-acylation) over O-acylation.In the Fries rearrangement of phenyl acetate, low temperatures favor the para-isomer, while high temperatures favor the ortho-isomer.[1][1]
Catalyst Lewis acids (e.g., AlCl₃) strongly promote the Fries rearrangement. Brønsted acids (e.g., H₂SO₄) are more selective for O-acylation at moderate temperatures.The Fries rearrangement is classically catalyzed by Lewis acids.[2][3][2][3]
Solvent The polarity of the solvent can influence the ortho/para selectivity of the Fries rearrangement.Non-polar solvents tend to favor the ortho-product, while polar solvents favor the para-product in the Fries rearrangement.[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Hydroxyphenylacetate

This protocol is adapted from a standard laboratory procedure.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Activated charcoal

  • Soxhlet extractor

  • 3A Molecular sieves

Procedure:

  • Place 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in a round-bottom flask.

  • Add 500 mL of methanol and 2 mL of concentrated sulfuric acid to the flask.

  • Set up a Soxhlet extractor with a thimble containing 3A molecular sieves.

  • Heat the mixture to reflux for 72 hours. Replace the molecular sieves every 24 hours.[2]

  • After cooling, evaporate the solvent under reduced pressure to obtain an oil.

  • Dissolve the oil in 100 mL of toluene and extract it three times with 100 mL of water.

  • Dry the toluene phase over anhydrous magnesium sulfate, treat with activated charcoal, and filter.

  • Evaporate the toluene under reduced pressure to yield methyl 4-hydroxyphenylacetate as a yellow oil. The reported yield is approximately 80%.[2]

Protocol 2: Synthesis of Ethyl 4-Hydroxyphenylacetate

This protocol provides a straightforward method for the synthesis of the ethyl ester.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 10.0 g (65.7 mmol) of 4-hydroxyphenylacetic acid, 120 mL of anhydrous ethanol, and 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a small amount of saturated aqueous sodium bicarbonate solution.

  • Evaporate most of the ethanol under reduced pressure.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain ethyl 4-hydroxyphenylacetate as an oil. The reported yield is quantitative (100%).

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis pathway and potential side reactions.

Esterification_Workflow cluster_conditions Reaction Conditions reactant reactant reagent reagent intermediate intermediate product product side_product side_product conditions conditions A 4-Hydroxyphenylacetic Acid C Protonated Carboxylic Acid A->C + H+ B Alcohol (R-OH) D Tetrahedral Intermediate B->D C->D + R-OH E 4-Hydroxyphenylacetate Ester D->E - H2O, - H+ F Water Acid Catalyst (H2SO4, TsOH) Acid Catalyst (H2SO4, TsOH) Heat Heat Excess Alcohol Excess Alcohol

Caption: Workflow for the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.

Side_Reactions start 4-Hydroxyphenylacetate Ester (O-Acylation Product) side_reaction side_reaction conditions conditions A A B Fries Rearrangement (C-Acylation) A->B High Temp, Lewis Acid C Ether Formation D Polycondensation E Starting Alcohol E->C High Temp, Strong Acid F 4-Hydroxyphenylacetic Acid F->D High Temp

Caption: Major side reactions in the synthesis of 4-hydroxyphenylacetate esters.

Fries_Rearrangement ester 4-Hydroxyphenylacetate Ester O-Acylated Product ortho ortho-Hydroxy Aryl Ketone C-Acylated Product ester->ortho High Temperature para para-Hydroxy Aryl Ketone C-Acylated Product ester->para Low Temperature

Caption: Temperature influence on the regioselectivity of the Fries Rearrangement.

References

Technical Support Center: Storage and Stability of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of iso-propyl 4-hydroxyphenylacetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester of 4-hydroxyphenylacetic acid. Its stability is crucial as degradation can lead to a loss of potency, the formation of impurities, and potential alterations in its biological activity, compromising experimental results and the safety of related drug products.

Q2: What are the primary degradation pathways for this compound during storage?

The two main degradation pathways for this compound, a phenolic ester, are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, yielding iso-propyl alcohol and 4-hydroxyphenylacetic acid.

  • Oxidation: The phenol group is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of oxidizing agents. This can lead to the formation of colored degradation products and a loss of active substance.

Q3: What are the ideal storage conditions to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage is typically at refrigerated temperatures (2-8°C) in a well-sealed container to protect it from moisture and light.

Q4: How can I detect degradation in my sample of this compound?

Degradation can be detected through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. A stability-indicating HPLC method can separate the intact this compound from its degradation products. Visual signs of degradation can include a change in color or the appearance of particulates in the substance.

Q5: Are there any known incompatibilities with common excipients?

Yes, as a phenolic ester, this compound may be incompatible with certain excipients. Basic excipients can promote hydrolysis of the ester.[1] Additionally, excipients containing oxidizing impurities, such as peroxides that can be found in some polymers, may accelerate oxidative degradation.[2] It is crucial to conduct compatibility studies with all formulation components.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of Potency or Purity Over Time

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrolysis - Verify Storage pH: If in solution, ensure the pH is neutral and buffered if necessary. Avoid acidic or basic conditions.- Control Moisture: Store in a tightly sealed container with a desiccant if necessary. For solid forms, ensure low humidity during storage.
Oxidation - Protect from Light: Store in an amber or opaque container to prevent photodegradation.- Inert Atmosphere: For long-term storage or highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon.- Avoid Heat: Store at recommended refrigerated temperatures (2-8°C).
Incompatible Excipients - Review Formulation: Check for the presence of basic or oxidizing excipients.- Conduct Compatibility Studies: Test the stability of this compound in binary mixtures with each excipient under accelerated conditions.
Issue 2: Discoloration of the Sample

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oxidative Degradation - Check for Oxygen Exposure: Ensure the container is well-sealed. Consider storage under an inert atmosphere.- Protect from Light: Exposure to UV or visible light can accelerate oxidation, leading to colored byproducts. Use light-protective packaging.
Interaction with Impurities - Trace Metal Contamination: Metal ions can catalyze oxidation. Use high-purity solvents and containers.- Excipient Impurities: Peroxides in excipients can initiate oxidation. Source high-purity excipients.
Issue 3: Inconsistent Results in HPLC Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
On-Column Degradation - Mobile Phase pH: Ensure the mobile phase pH is compatible with the analyte's stability. For phenolic compounds, a slightly acidic mobile phase is often preferred.- Metal Contamination: Metal components in the HPLC system can sometimes cause degradation. Consider using a column with a PEEK-lined interior.
Peak Tailing - Silanol Interactions: Phenolic compounds can interact with free silanol groups on the silica-based column, causing peak tailing. Use an end-capped column or add a competing base to the mobile phase in small concentrations.- Mobile Phase pH: Adjusting the mobile phase pH away from the pKa of the phenolic hydroxyl group can improve peak shape.[3][4][5][6]
Ghost Peaks - Contamination: Ghost peaks can arise from contamination in the mobile phase, injector, or column. Ensure high-purity solvents and proper system cleaning.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions prep Prepare solutions of iso-propyl 4-hydroxyphenylacetate (e.g., in methanol:water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal Degradation (e.g., 80°C) prep->therm photo Photodegradation (ICH Q1B light exposure) prep->photo analysis Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Identify and quantify degradation products analysis->data report Establish degradation pathways and validate stability-indicating method data->report HPLC_Method_Dev cluster_initial Initial Development cluster_optimization Optimization col_sel Column Selection (e.g., C18, C8) mob_sel Mobile Phase Screening (Acetonitrile vs. Methanol, pH) col_sel->mob_sel grad_opt Gradient Optimization mob_sel->grad_opt flow_opt Flow Rate and Temperature grad_opt->flow_opt stress Analyze Stressed Samples (from forced degradation) flow_opt->stress peak_purity Check Peak Purity and Resolution (Rs > 2) stress->peak_purity peak_purity->grad_opt Does not meet criteria validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) peak_purity->validation Meets criteria final_method Final Stability-Indicating Method validation->final_method

References

Optimization of reaction conditions for Fischer esterification of 4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the Fischer esterification of 4-hydroxyphenylacetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Fischer esterification of 4-hydroxyphenylacetic acid?

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid (4-hydroxyphenylacetic acid) and an alcohol (e.g., methanol or ethanol) to form the corresponding ester and water.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[3]

Q2: Will the phenolic hydroxyl group of 4-hydroxyphenylacetic acid interfere with the esterification of the carboxylic acid group?

Under typical Fischer esterification conditions, the carboxylic acid is significantly more reactive than the phenolic hydroxyl group. Phenols can be esterified, but it is generally a less favorable reaction.[1] Therefore, chemoselective esterification of the carboxylic acid group is expected.

Q3: What are the most common acid catalysts used for this reaction?

Commonly used acid catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as various Lewis acids.[1][2] Heterogeneous catalysts, such as acidic resins (e.g., Dowex), are also utilized for easier separation.[5]

Q4: How can I drive the reaction equilibrium to favor ester formation and improve the yield?

There are two primary strategies to drive the equilibrium towards the product side:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant increases the concentration of the nucleophile, shifting the equilibrium towards the ester product according to Le Châtelier's principle.[3] The alcohol can often be used as the solvent.[1]

  • Removal of Water: As water is a product of the reaction, its removal will drive the reaction forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (often with a solvent like toluene) or by using a dehydrating agent.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of significant amount of water in reactants.1. Use fresh, anhydrous catalyst. 2. Monitor the reaction by TLC to determine completion. Increase reflux time or temperature as needed. 3. Use anhydrous alcohol and ensure the 4-hydroxyphenylacetic acid is dry.
Low Yield (<50%) 1. Equilibrium not sufficiently shifted towards products. 2. Incomplete reaction. 3. Product loss during work-up and purification.1. Increase the excess of the alcohol used (e.g., use it as the solvent). 2. Implement water removal during the reaction (e.g., Dean-Stark trap). 3. Ensure complete reaction by extending the reaction time and monitoring via TLC. 4. Optimize the extraction and purification steps to minimize loss.
Presence of Unreacted Carboxylic Acid in Product 1. Incomplete reaction. 2. Hydrolysis of the ester product during work-up.1. Increase reaction time or catalyst loading. 2. During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize the acid catalyst and wash out the unreacted carboxylic acid. Avoid prolonged contact with aqueous phases.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of starting material or product at high temperatures. 2. Side reactions catalyzed by strong acid.1. Consider using a milder catalyst, such as p-toluenesulfonic acid instead of sulfuric acid. 2. Lower the reaction temperature and extend the reaction time.
Difficulty in Isolating the Product 1. The product ester may be an oil. 2. Emulsion formation during aqueous work-up.1. If the product is an oil, use extraction with a suitable organic solvent followed by purification techniques like column chromatography. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or use a centrifuge.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification (General)

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)Inexpensive, readily available, and effective.Can cause side reactions and decomposition at high temperatures; corrosive.[3] TsOH is a solid, making it easier to handle than H₂SO₄.
Lewis Acids Metal triflates (e.g., Sc(OTf)₃), ZnCl₂, AlCl₃Can be milder and more selective than Brønsted acids.Can be more expensive and may require anhydrous conditions.[1][6]
Heterogeneous Catalysts Acidic ion-exchange resins (e.g., Dowex)Easily removed by filtration, reusable, and can lead to cleaner reactions.[5]May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures.

Table 2: Example Reaction Conditions and Yields for Esterification of Hydroxy Acids

Carboxylic AcidAlcoholCatalystConditionsYieldReference
Hydroxy Acid (general)Ethanol (excess)Conc. H₂SO₄Reflux, 2 hours95%
4-Hydroxyphenylacetic AcidMethanolThionyl Chloride (SOCl₂)Reflux, 3 hoursNot specified, but product obtained as an oil[5]
Benzoic AcidMethanol (excess)Conc. H₂SO₄65°C, until completion90%

Experimental Protocols

Protocol 1: General Fischer Esterification of 4-Hydroxyphenylacetic Acid with Methanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyphenylacetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq, or p-toluenesulfonic acid, 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude methyl 4-hydroxyphenylacetate.

    • If necessary, purify the product further by column chromatography on silica gel.

Protocol 2: Esterification using Thionyl Chloride (Alternative Method)

This method proceeds via an acid chloride intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphenylacetic acid (1.0 eq) in methanol (sufficient to act as solvent).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and SOCl₂ under reduced pressure.

    • Dilute the residue with ethyl acetate.

    • Wash the organic layer with a 5% aqueous sodium carbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain methyl 4-hydroxyphenylacetate.[5]

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Hydroxyphenylacetic Acid + Excess Alcohol Reflux Heat to Reflux (2-6 hours) Reactants->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Solvent_Removal Remove Excess Alcohol Reflux->Solvent_Removal TLC->Reflux Extraction Dissolve in Organic Solvent Solvent_Removal->Extraction Wash Wash with NaHCO3 (aq) and Brine Extraction->Wash Drying Dry with Na2SO4 Wash->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Column Chromatography (if needed) Evaporation->Chromatography Product Pure Ester Evaporation->Product Chromatography->Product

Caption: Experimental workflow for the Fischer esterification of 4-hydroxyphenylacetic acid.

Troubleshooting_Logic Start Low Yield Check_Reactants Check Reactants for Water? Start->Check_Reactants Dry_Reactants Use Anhydrous Reactants Check_Reactants->Dry_Reactants Yes Check_Equilibrium Is Equilibrium Shifted? Check_Reactants->Check_Equilibrium No Dry_Reactants->Check_Equilibrium Increase_Alcohol Increase Excess of Alcohol Check_Equilibrium->Increase_Alcohol No Remove_Water Remove Water During Reaction Check_Equilibrium->Remove_Water No Check_Reaction_Time Incomplete Reaction? Check_Equilibrium->Check_Reaction_Time Yes Increase_Alcohol->Check_Reaction_Time Remove_Water->Check_Reaction_Time Increase_Time Increase Reaction Time/Temp Check_Reaction_Time->Increase_Time Yes Check_Workup Product Loss During Work-up? Check_Reaction_Time->Check_Workup No Increase_Time->Check_Workup Optimize_Workup Optimize Extraction/Purification Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield in Fischer esterification.

References

Troubleshooting low solubility issues of iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of iso-propyl 4-hydroxyphenylacetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, an ester of 4-hydroxyphenylacetic acid, is expected to be a relatively non-polar organic compound. Generally, such compounds exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The presence of the polar hydroxyl (-OH) group on the phenyl ring and the ester group provides some capacity for hydrogen bonding, but the non-polar isopropyl and phenyl groups are larger, limiting water solubility.[1] Its solubility is likely to be significant in solvents like dimethyl sulfoxide (DMSO) and methanol.[3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

Low aqueous solubility is a common issue for phenolic esters. Several factors could be contributing to this problem:

  • pH of the Buffer: The phenolic hydroxyl group has an acidic pKa. At a pH below its pKa, the compound will be in its neutral, less soluble form.

  • Solvent Polarity: Water is a highly polar solvent, and as a predominantly non-polar molecule, this compound has limited miscibility.[1]

  • Temperature: Solubility of solid compounds in liquid solvents generally increases with temperature. Your experiment might be conducted at a temperature where the solubility is below your target concentration.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate, even if the compound is soluble at that concentration.[4][5]

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective technique. The parent compound, 4-hydroxyphenylacetic acid, shows significantly increased water solubility in alkaline conditions due to the ionization of its carboxylic acid group.[6] While this compound lacks the carboxylic acid group, it does have a phenolic hydroxyl group which is weakly acidic. Increasing the pH of the solution above the pKa of this hydroxyl group will deprotonate it, forming a phenoxide salt which is more polar and thus more soluble in water.[7] However, be aware that high pH could potentially lead to the hydrolysis of the ester bond over time.

Q4: What are co-solvents and how can they help?

Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds in aqueous solutions.[5] They work by reducing the overall polarity of the solvent system. For this compound, common co-solvents like ethanol, methanol, DMSO, or polyethylene glycol (PEG) can be added to your aqueous buffer to improve solubility.[4]

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility with this compound, follow this step-by-step guide to identify and resolve the issue.

Logical Troubleshooting Workflow

G A Start: Low Solubility Observed B Is the compound pure? A->B C Purify Compound (e.g., Recrystallization) B->C No D Select appropriate solvent system B->D Yes C->D E Is an organic solvent permissible? D->E F Use Organic Solvent (e.g., DMSO, Ethanol) E->F Yes G Is an aqueous system required? E->G No M Problem Solved F->M H Try Solubility Enhancement Techniques G->H Yes I pH Adjustment H->I J Co-solvency H->J K Use of Surfactants H->K L Particle Size Reduction H->L N Consider Solid Dispersion H->N If still issues I->M J->M K->M L->M N->M

Caption: A flowchart for troubleshooting low solubility issues.

Data on Solubility and Enhancement Techniques

Table 1: Solubility of 4-Hydroxyphenylacetic Acid in Various Solvents

SolventSolubilityReference
WaterSlightly soluble in cold water, soluble in hot water.[3] Predicted: 7.12 g/L.[8][3][8]
Dimethyl Sulfoxide (DMSO)Soluble.[3] Predicted: ≥ 100 mg/mL.[9][3][9]
MethanolSoluble[3]
EthanolSoluble[3]
EtherSoluble[3]
Ethyl AcetateSoluble[3]

Note: The ester, this compound, will likely have lower water solubility and higher solubility in non-polar organic solvents compared to the parent acid.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Converts the compound to a more soluble ionized form.[5]Simple, effective for ionizable compounds.Can affect compound stability (e.g., ester hydrolysis); limited by pKa.
Co-solvency Reduces the polarity of the solvent system.[5]Easy to implement; can significantly increase solubility.The co-solvent may interfere with the experiment; potential toxicity.
Surfactants Form micelles that encapsulate the hydrophobic compound.[10]Effective at low concentrations.Can be difficult to remove; may interfere with biological assays.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.[4]Improves dissolution rate.Does not increase equilibrium solubility.[5] May require specialized equipment.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the molecular level.[11]Can significantly increase both solubility and dissolution rate.Can be complex to prepare; physical stability of the amorphous form can be a concern.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

This protocol describes how to prepare a stock solution of this compound in DMSO and then dilute it into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS)

  • Vortex mixer

  • Ultrasonic bath

Workflow Diagram:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Add DMSO to desired concentration (e.g., 100 mM) A->B C Vortex/Sonicate until dissolved B->C D Pipette small volume of stock solution C->D E Add to pre-warmed aqueous buffer while vortexing D->E F Check for precipitation E->F G Solution is ready F->G No H Reduce final concentration F->H Yes H->E

Caption: Workflow for preparing a solution using a co-solvent.

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Vortex the solution vigorously. If the compound does not fully dissolve, place it in an ultrasonic bath for 5-10 minutes.[9]

  • To prepare the working solution, slowly add a small aliquot of the DMSO stock solution to your aqueous buffer while vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent or decrease the final concentration of the compound. Critical Note: Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is for increasing the aqueous solubility by preparing a basic stock solution.

Materials:

  • This compound

  • 1 M NaOH solution

  • Deionized water

  • pH meter

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a small amount of deionized water.

  • While stirring, add 1 M NaOH dropwise until the compound dissolves. The pH will increase, deprotonating the phenolic hydroxyl group and forming the more soluble sodium phenoxide salt.

  • Once dissolved, add deionized water to reach the desired final volume for your stock solution.

  • Measure the pH of the stock solution. This high pH stock can then be diluted into your final experimental buffer.

  • Caution: When diluting into your final buffer, ensure the buffering capacity is sufficient to bring the pH to the desired level for your experiment. A large dilution factor is recommended. Be aware that lowering the pH may cause the compound to precipitate if the final concentration is above its solubility limit at that pH.

Signaling Pathway Context

4-hydroxyphenylacetic acid, the parent compound of the iso-propyl ester, has been shown to be involved in antioxidative actions by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes. While the direct action of the iso-propyl ester on this pathway is not confirmed, it is a plausible area of investigation.

G compound Iso-propyl 4-hydroxyphenylacetate cell Cell Membrane compound->cell Enters Cell keap1 Keap1 cell->keap1 Interacts with nrf2 Nrf2 keap1->nrf2 Release of Nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Antioxidant & Phase II Enzyme Genes are->genes Transcription Activation

Caption: Hypothetical activation of the Nrf2 pathway.

References

Minimizing impurity formation in iso-propyl 4-hydroxyphenylacetate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of iso-propyl 4-hydroxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer-Speier esterification. This involves reacting 4-hydroxyphenylacetic acid with isopropanol in the presence of an acid catalyst.[1][2][3]

Q2: Why is my reaction yield low?

A2: Fischer esterification is a reversible reaction.[1][2][3] Low yields are often due to the presence of water, which shifts the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant (isopropanol).[1][2]

Q3: What are the potential impurities I should be aware of?

A3: Potential impurities can include unreacted starting materials (4-hydroxyphenylacetic acid and isopropanol), by-products from side reactions, and degradation products. Key potential impurities are:

  • Diisopropyl ether: Formed from the acid-catalyzed self-condensation of isopropanol, especially at higher temperatures.[4][5][6]

  • Dimeric impurities: Arising from the intermolecular reaction of 4-hydroxyphenylacetic acid or the product under acidic conditions. A dimeric impurity has been identified in the synthesis of a structurally related compound.[7]

  • Polymers: Polymerization of starting materials or products can occur under harsh acidic conditions.

Q4: Which acid catalyst is best for this reaction?

A4: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2] While effective, sulfuric acid is a strong dehydrating agent and can promote the formation of diisopropyl ether.[4][5] Phosphoric acid can be a milder alternative that may reduce the formation of this side product.[4] The choice of catalyst may require optimization for your specific reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Presence of water in the reaction mixture. The Fischer esterification is an equilibrium reaction, and water drives it backward.[1][2][3] 2. Insufficient catalyst. The reaction rate is slow without an adequate amount of acid catalyst. 3. Sub-optimal reaction temperature. The reaction may be too slow at low temperatures, while side reactions can increase at excessively high temperatures. 4. Inadequate reaction time. The reaction may not have reached equilibrium.1. Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, use a large excess of isopropanol to shift the equilibrium towards the product. Ensure all reagents and glassware are dry. 2. Increase the catalyst loading incrementally. Common ranges are 1-5 mol% relative to the carboxylic acid. 3. Optimize the reaction temperature. A typical range for Fischer esterification is 80-120°C. Monitor for the formation of by-products at higher temperatures. 4. Extend the reaction time and monitor the progress by TLC or HPLC until no further conversion is observed.
Presence of a Significant Amount of Diisopropyl Ether Impurity 1. Use of a strong dehydrating acid catalyst like sulfuric acid. [4][5] 2. High reaction temperature. Higher temperatures favor the dehydration of isopropanol.[4]1. Consider using a milder acid catalyst such as p-toluenesulfonic acid or phosphoric acid.[4] 2. Lower the reaction temperature and extend the reaction time to compensate for the slower esterification rate.
Formation of Colored Impurities or Tar 1. Degradation of starting material or product at high temperatures. Phenolic compounds can be susceptible to oxidation and degradation. 2. Excessively high concentration of a strong acid catalyst. 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Pure Product 1. Incomplete reaction. The presence of unreacted starting materials complicates purification. 2. Formation of multiple by-products. 1. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. 2. Optimize reaction conditions (temperature, catalyst, reaction time) to minimize by-product formation. 3. Employ appropriate purification techniques such as column chromatography or recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Isopropanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene).

  • To the flask, add 4-hydroxyphenylacetic acid (1 equivalent), isopropanol (3-5 equivalents, can also be used as the solvent), and the acid catalyst (0.01-0.05 equivalents). If using a Dean-Stark trap, add toluene.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (the boiling point of isopropanol is 82.6 °C).

  • Monitor the reaction progress by collecting aliquots and analyzing them by TLC or HPLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If isopropanol was used in large excess, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the conversion and selectivity in a typical Fischer esterification. Note that this is generalized data and actual results for this compound may vary.

ParameterCondition ACondition BCondition C
Reactant Ratio (Acid:Alcohol) 1:31:51:10
Catalyst (H₂SO₄ mol%) 2%2%2%
Temperature (°C) 808080
Reaction Time (h) 888
Conversion of Acid (%) 758595
Selectivity for Ester (%) 989796
Diisopropyl Ether (%) <11.52.5

Visualizations

Reaction Pathway

G 4-HPAA 4-Hydroxyphenylacetic Acid Product This compound 4-HPAA->Product Fischer Esterification Isopropanol Isopropanol Isopropanol->Product Product->4-HPAA Hydrolysis Water Water Water->4-HPAA

Caption: Fischer esterification equilibrium for this compound synthesis.

Impurity Formation Pathways

G cluster_main Main Reaction cluster_side Side Reactions 4-HPAA 4-Hydroxyphenylacetic Acid Product This compound 4-HPAA->Product Esterification Isopropanol Isopropanol Isopropanol->Product Isopropanol2 Isopropanol Diisopropyl_Ether Diisopropyl Ether Isopropanol2->Diisopropyl_Ether Self-condensation 4-HPAA2 4-Hydroxyphenylacetic Acid Dimer Dimeric Impurity 4-HPAA2->Dimer Dimerization

Caption: Main reaction and potential side reactions during synthesis.

Experimental Workflow

G Start Reaction Setup Reaction Heating and Reflux Start->Reaction Monitoring TLC/HPLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Analysis of Iso-propyl 4-hydroxyphenylacetate Synthesis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and analysis of iso-propyl 4-hydroxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret mass spectrometry data during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the molecular ion for this compound?

The molecular formula for this compound is C₁₁H₁₄O₃.

  • Molecular Weight: 194.23 g/mol

  • Expected Molecular Ion (M⁺) m/z: 194

Q2: What is the most common method for synthesizing this compound?

The most common and direct method is the Fischer-Speier esterification. This reaction involves heating 4-hydroxyphenylacetic acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

Q3: What are the potential byproducts I should look for in my reaction mixture?

Several byproducts can form during the Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol. Identifying these is crucial for accurate analysis and purification. Common byproducts include:

  • Unreacted Starting Materials: 4-hydroxyphenylacetic acid and isopropanol.

  • Di-isopropylated Product: Isopropyl 2-(4-isopropoxyphenyl)acetate, where both the carboxylic acid and the phenolic hydroxyl group have reacted with isopropanol.

  • Isopropanol Dehydration Products: Propene and diisopropyl ether can form, especially at higher temperatures with a strong acid catalyst.[3]

Troubleshooting Guide

This guide will help you identify common issues encountered during the mass spec analysis of your this compound synthesis.

Problem 1: The mass spectrum shows a peak at m/z 152.

  • Possible Cause: This peak corresponds to the molecular ion of the unreacted starting material, 4-hydroxyphenylacetic acid.

  • Troubleshooting Steps:

    • Confirm Fragmentation Pattern: Look for characteristic fragments of 4-hydroxyphenylacetic acid. The mass spectrum of 4-hydroxyphenylacetic acid typically shows a prominent peak at m/z 107, resulting from the loss of a carboxyl group (-COOH).[4][5]

    • Review Reaction Conditions: An incomplete reaction could be due to insufficient reaction time, low temperature, or inadequate catalyst concentration. Consider extending the reaction time or increasing the catalyst amount. Driving the equilibrium towards the product by removing water (e.g., using a Dean-Stark trap) can also improve the yield.[1]

Problem 2: My mass spectrum has a base peak at m/z 43 and a significant peak at m/z 45.

  • Possible Cause: These peaks are characteristic of isopropanol and its fragments.

    • m/z 43: Isopropyl cation ([CH(CH₃)₂]⁺).

    • m/z 45: [CH₃CHOH]⁺ fragment.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure that the isopropanol solvent used for the reaction has been sufficiently removed during the work-up and purification steps.

    • Optimize Purification: If residual isopropanol is suspected, improve the purification process, for example, by using a higher vacuum or a more efficient distillation setup.

Problem 3: I see a peak at m/z 236 in my mass spectrum.

  • Possible Cause: This peak likely corresponds to the molecular ion of the di-isopropylated byproduct, isopropyl 2-(4-isopropoxyphenyl)acetate. This occurs when the phenolic hydroxyl group of 4-hydroxyphenylacetic acid also undergoes esterification (alkylation) with isopropanol.

  • Troubleshooting Steps:

    • Analyze Fragmentation: Look for fragments corresponding to the loss of an isopropyl group (m/z 193) and other characteristic fragments of the di-ester.

    • Modify Reaction Conditions: To minimize the formation of this byproduct, consider using milder reaction conditions, such as a less concentrated acid catalyst or a lower reaction temperature. Protecting the phenolic hydroxyl group before the esterification is another, more complex, alternative.

Problem 4: My spectrum shows unexpected peaks at m/z 42 and m/z 102.

  • Possible Cause: These peaks may indicate the presence of isopropanol dehydration byproducts.

    • m/z 42: Propene, formed from the acid-catalyzed dehydration of isopropanol.[3]

    • m/z 102: Diisopropyl ether, formed from the condensation of two isopropanol molecules.[3]

  • Troubleshooting Steps:

    • Control Reaction Temperature: High temperatures can favor the dehydration of isopropanol. Ensure the reaction temperature is appropriate for Fischer esterification and not excessively high.

    • Choose a Milder Catalyst: Strong acids are more likely to promote side reactions. Consider using a milder acid catalyst.

Data Presentation: Summary of Expected m/z Values

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound (Product) C₁₁H₁₄O₃194.23194152, 107, 91, 43
4-hydroxyphenylacetic acid (Starting Material)C₈H₈O₃152.15152107, 77
Isopropanol (Starting Material)C₃H₈O60.16045, 43
Isopropyl 2-(4-isopropoxyphenyl)acetate (Byproduct)C₁₄H₂₀O₃236.31236194, 152, 107, 43
Propene (Byproduct)C₃H₆42.084241, 39
Diisopropyl ether (Byproduct)C₆H₁₄O102.1710287, 45, 43

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyphenylacetic acid (1 equivalent), isopropanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Sample Preparation for Mass Spectrometry

  • Dissolution: Dissolve a small amount of the purified product or crude reaction mixture in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Analysis: Acquire the mass spectrum using an appropriate ionization technique, typically electron ionization (EI) for this type of molecule.

Visualizations

Byproduct_Identification_Workflow start Analyze Reaction Mixture by Mass Spec mz_194 Peak at m/z 194 observed? start->mz_194 product_confirmed This compound likely present mz_194->product_confirmed Yes no_product Target product may not be present or in low abundance mz_194->no_product No check_byproducts Check for Byproduct Peaks product_confirmed->check_byproducts no_product->check_byproducts mz_152 Peak at m/z 152? check_byproducts->mz_152 mz_236 Peak at m/z 236? mz_152->mz_236 No unreacted_sm Unreacted 4-hydroxyphenylacetic acid mz_152->unreacted_sm Yes mz_42_102 Peaks at m/z 42 or 102? mz_236->mz_42_102 No di_isopropylated Di-isopropylated byproduct mz_236->di_isopropylated Yes dehydration_products Isopropanol dehydration byproducts mz_42_102->dehydration_products Yes end Optimize Reaction/Purification mz_42_102->end No unreacted_sm->mz_236 di_isopropylated->mz_42_102 dehydration_products->end

Caption: Workflow for byproduct identification by mass spec.

References

Validation & Comparative

A Comparative Analysis of Iso-propyl 4-hydroxyphenylacetate (Isopropylparaben) and Other Common Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of iso-propyl 4-hydroxyphenylacetate (isopropylparaben) with other widely used parabens, namely methylparaben, ethylparaben, propylparaben, and butylparaben. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these preservatives.

Chemical and Physical Properties

Parabens are esters of p-hydroxybenzoic acid and are extensively used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity.[1][2] Their efficacy and physicochemical properties are largely influenced by the length and structure of their alkyl side chains.[2]

Table 1: Comparison of Chemical and Physical Properties of Common Parabens

PropertyMethylparabenEthylparabenPropylparabenIsopropylparabenButylparaben
IUPAC Name Methyl 4-hydroxybenzoateEthyl 4-hydroxybenzoatePropyl 4-hydroxybenzoatePropan-2-yl 4-hydroxybenzoateButyl 4-hydroxybenzoate
CAS Number 99-76-3120-47-894-13-34191-73-594-26-8
Molecular Formula C₈H₈O₃C₉H₁₀O₃C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight ( g/mol ) 152.15166.17180.20180.20194.23
Melting Point (°C) 125-128116-11896-9984-8668-71
Water Solubility ( g/100g at 25°C) 0.250.170.050.070.02
LogP (Octanol-Water Partition Coefficient) 1.962.473.042.903.57

Antimicrobial Efficacy

The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[2][3] This is attributed to their mechanism of action, which involves the disruption of microbial membrane transport processes and inhibition of DNA and RNA synthesis.[2] Longer alkyl chains enhance lipophilicity, facilitating greater interaction with the microbial cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens against Representative Microorganisms

MicroorganismMethylparaben (%)Ethylparaben (%)Propylparaben (%)Isopropylparaben (%)Butylparaben (%)
Staphylococcus aureus0.10 - 0.200.05 - 0.100.02 - 0.050.03 - 0.060.01 - 0.02
Escherichia coli0.10 - 0.200.10 - 0.150.05 - 0.100.06 - 0.120.02 - 0.05
Pseudomonas aeruginosa> 0.20> 0.200.10 - 0.200.15 - >0.200.05 - 0.10
Candida albicans0.10 - 0.150.05 - 0.100.02 - 0.050.03 - 0.070.01 - 0.02
Aspergillus niger0.05 - 0.100.02 - 0.050.01 - 0.020.01 - 0.03< 0.01

(Data compiled from multiple sources. Specific MIC values can vary based on the test method and specific strain.)

Estrogenic Activity

Parabens are known to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[4] This activity is a key consideration in their safety assessment. The estrogenic potency of parabens also correlates with the length and structure of the alkyl chain, with longer and branched chains generally showing higher activity.[4]

Table 3: In Vitro Estrogenic Activity of Parabens

ParabenAssay TypeEndpointEC₅₀ (μM)Relative Potency (Estradiol = 1)
MethylparabenYeast Estrogen Screen (YES)β-galactosidase activity~180~1 x 10⁻⁶
EthylparabenYeast Estrogen Screen (YES)β-galactosidase activity~10~1.8 x 10⁻⁵
PropylparabenYeast Estrogen Screen (YES)β-galactosidase activity~3.3~5.5 x 10⁻⁵
Isopropylparaben ER Transcriptional Activation Luciferase activity ~5.0 ~3.6 x 10⁻⁵
ButylparabenYeast Estrogen Screen (YES)β-galactosidase activity~1.2~1.5 x 10⁻⁴

(EC₅₀ values are approximate and can vary between studies and assay systems.)

dot

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben (e.g., Isopropylparaben) Paraben_in Paraben Paraben->Paraben_in Passive Diffusion ER Estrogen Receptor (ERα / ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP90) ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP Paraben_in->ER_HSP ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation AntimicrobialSusceptibilityWorkflow A Prepare serial two-fold dilutions of parabens in sterile broth in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microorganism, no paraben) and negative (broth only) controls. B->C D Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). C->D E Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth. D->E F This concentration is the Minimum Inhibitory Concentration (MIC). E->F YeastEstrogenScreenWorkflow A Prepare serial dilutions of test parabens and a positive control (e.g., 17β-estradiol). B Add dilutions to a 96-well plate and allow the solvent to evaporate. A->B C Add a culture of recombinant yeast containing the human estrogen receptor (hER) and a reporter gene (lacZ). B->C D Incubate the plate for 2-3 days at 32°C. C->D E Add a chromogenic substrate for β-galactosidase (e.g., CPRG). D->E F Measure the color change spectrophotometrically. The intensity is proportional to estrogenic activity. E->F G Calculate EC50 values from the dose-response curve. F->G

References

A Comparative Guide to the Validation of an HPLC Method for Iso-propyl 4-Hydroxyphenylacetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of iso-propyl 4-hydroxyphenylacetate, a key intermediate in various synthetic processes. The performance of the HPLC method is compared with a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of parabens and related compounds.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v) is effective for the elution of propylparaben.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][3]

  • Injection Volume: A 10 µL injection volume is standard.[1]

  • Detection: UV detection at 254 nm or 280 nm is suitable for these aromatic compounds.[1][2]

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like methanol and filtered through a 0.45 µm filter before injection.[4]

HPLC Method Validation Data

The following table summarizes the typical validation parameters for an HPLC method for a compound structurally similar to this compound, based on International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Performance Data for a Related Compound (Propylparaben)
Specificity The method is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
**Linearity (R²) **≥ 0.999 over a concentration range of approximately 1-50 µg/mL.
Accuracy (% Recovery) 98-102%[6]
Precision (% RSD) Intra-day: ≤ 2% Inter-day: ≤ 2%
Limit of Detection (LOD) 0.009 µg/mL[2]
Limit of Quantitation (LOQ) 0.031 µg/mL[2]
Robustness The method should demonstrate reliability with respect to deliberate variations in method parameters such as mobile phase composition (±2%), pH, and flow rate (±0.1 mL/min).

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative for the analysis of semi-volatile compounds like this compound, particularly for identifying and quantifying impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless injection, depending on the concentration of the analyte.

  • Temperature Program: An oven temperature program is used to achieve separation, for instance, starting at 100°C, holding for 1 minute, then ramping up to 250°C.[7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule and its fragments.

  • Sample Preparation: The sample may require derivatization to increase volatility and thermal stability, although direct injection is also possible. The sample is dissolved in a suitable organic solvent.

GC-MS Method Performance (Expected)

The following table outlines the expected performance characteristics of a GC-MS method for the analysis of this compound.

Performance ParameterExpected GC-MS Performance
Specificity High, due to the combination of chromatographic separation and mass spectrometric detection, allowing for the identification of compounds based on their mass spectra.
**Linearity (R²) **Typically ≥ 0.99 for a given concentration range.
Sensitivity (LOD/LOQ) Generally offers high sensitivity, often in the picogram to femtogram range, making it suitable for trace analysis.
Precision (% RSD) Expected to be within 15% for trace analysis.
Accuracy (% Recovery) Typically in the range of 80-120%.

Method Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.
Instrumentation Complexity Relatively straightforward and widely available in analytical laboratories.More complex instrumentation requiring vacuum systems.
Sample Preparation Generally simpler, often involving dissolution and filtration.May require more complex sample preparation, including derivatization.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, as it provides structural information from the mass spectrum, aiding in definitive peak identification.
Sensitivity Good, with UV detection typically in the nanogram range.Excellent, often reaching picogram to femtogram levels, making it ideal for trace impurity analysis.
Throughput Can be high, with relatively short run times for isocratic methods.Run times can be longer due to the need for temperature programming.

Visualizing the Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams were generated using the DOT language.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Data_Analysis Analyze Data (Peak Area, Retention Time) Data_Acquisition->Data_Analysis Specificity Specificity Validation_Report Generate Validation Report Specificity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Robustness

Caption: HPLC Method Validation Workflow.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample in Solvent Derivatization Derivatization (if required) Dissolution->Derivatization GCMS_System GC-MS System Setup (Column, Temp Program) Derivatization->GCMS_System Injection Inject Sample GCMS_System->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra Analysis Detection->Mass_Spectra Quantification Quantification TIC->Quantification Mass_Spectra->Quantification

Caption: GC-MS Analysis Workflow.

References

A Comparative Analysis of Methyl, Ethyl, and Isopropyl 4-Hydroxyphenylacetate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a detailed comparative study of three alkyl esters of 4-hydroxyphenylacetic acid: methyl 4-hydroxyphenylacetate, ethyl 4-hydroxyphenylacetate, and isopropyl 4-hydroxyphenylacetate. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their physicochemical properties, biological activities, and relevant experimental protocols.

Executive Summary

Methyl and ethyl 4-hydroxyphenylacetate are known compounds with established properties, with the ethyl ester identified as a selective inhibitor of monoamine oxidase A (MAO-A). In contrast, isopropyl 4-hydroxyphenylacetate is not a widely studied compound, with limited available data. This guide compiles the existing experimental data for the methyl and ethyl esters and provides estimated values for the isopropyl ester to facilitate preliminary assessments. The increasing alkyl chain length from methyl to isopropyl is expected to influence properties such as lipophilicity and, consequently, may modulate biological activity.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the three compounds. The data for methyl and ethyl esters are derived from experimental findings, while the values for the isopropyl ester are estimated based on chemical structure and established trends.

PropertyMethyl 4-hydroxyphenylacetateEthyl 4-hydroxyphenylacetateIsopropyl 4-hydroxyphenylacetate
CAS Number 14199-15-617138-28-2Not Available
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight 166.17 g/mol 180.20 g/mol 194.23 g/mol (Calculated)
Melting Point 55-58 °C36-38 °CNot Available
Boiling Point 162-163 °C at 5 mmHg290.8 °C at 760 mmHgNot Available
LogP (Octanol/Water) 1.61.9~2.3 (Estimated)
Solubility Soluble in Chloroform, MethanolSoluble in Chloroform, DMSOExpected to be soluble in organic solvents

Biological Activity and Pharmacokinetics

Available data indicates distinct biological activities for the methyl and ethyl esters. Ethyl 4-hydroxyphenylacetate is notably a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.[1][2] It has also been suggested as a synthetic intermediate for novel anti-inflammatory agents.[3] Methyl 4-hydroxyphenylacetate has been shown to inhibit the activity of the tobacco mosaic virus.[4][5]

There is currently no publicly available experimental data on the biological activity or pharmacokinetic profile of isopropyl 4-hydroxyphenylacetate. The increased lipophilicity of the isopropyl group, compared to methyl and ethyl, may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered biological activity. Further experimental studies are required to elucidate its specific effects.

Mandatory Visualizations

Experimental Workflow: Comparative In Vitro Analysis

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Methyl Methyl 4-hydroxyphenylacetate DPPH DPPH Antioxidant Assay Methyl->DPPH COX COX Inhibition Assay Methyl->COX MAOA MAO-A Inhibition Assay Methyl->MAOA Ethyl Ethyl 4-hydroxyphenylacetate Ethyl->DPPH Ethyl->COX Ethyl->MAOA Isopropyl Isopropyl 4-hydroxyphenylacetate Isopropyl->DPPH Isopropyl->COX Isopropyl->MAOA IC50 IC50 Determination DPPH->IC50 COX->IC50 MAOA->IC50 Comparative Comparative Analysis IC50->Comparative

Caption: Workflow for the comparative in vitro analysis of the three compounds.

Signaling Pathway: Monoamine Oxidase A (MAO-A) Inhibition

G MAOA Monoamine Oxidase A (MAO-A) Aldehydes Corresponding Aldehydes MAOA->Aldehydes ROS Reactive Oxygen Species (ROS) MAOA->ROS Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine) Neurotransmitters->MAOA NeuronalSignaling Modulation of Neuronal Signaling Aldehydes->NeuronalSignaling ROS->NeuronalSignaling EthylEster Ethyl 4-hydroxyphenylacetate EthylEster->MAOA Inhibition

Caption: Inhibition of the MAO-A signaling pathway by ethyl 4-hydroxyphenylacetate.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant potential of the compounds by measuring their ability to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (methyl, ethyl, and isopropyl 4-hydroxyphenylacetate) and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent at various concentrations.

  • Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Reagent Preparation: Recombinant COX-1 and COX-2 enzymes, a cofactor (e.g., hematin), and the substrate (arachidonic acid) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation with Inhibitor: The test compounds and a known COX inhibitor (e.g., celecoxib) are pre-incubated with the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Termination of Reaction: After a specific incubation period, the reaction is stopped, typically by adding a solution of stannous chloride or hydrochloric acid.

  • Quantification of Prostaglandins: The product of the enzymatic reaction (e.g., Prostaglandin E2 or PGF2α) is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

  • Calculation: The percentage of COX inhibition is determined by comparing the amount of prostaglandin produced in the presence of the test compound to that of the control. The IC50 values for COX-1 and COX-2 are then calculated.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the ability of the compounds to inhibit the MAO-A enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant MAO-A enzyme and a suitable substrate (e.g., kynuramine) are prepared.

  • Incubation: The MAO-A enzyme is incubated with the test compounds at various concentrations. A known MAO-A inhibitor (e.g., clorgyline) is used as a positive control.

  • Reaction and Detection: The enzymatic reaction is initiated and, after a set incubation period, quenched. The product of the reaction is then detected, often using a luminescent or fluorescent method. For example, a luciferin detection reagent can be added, and the resulting luminescence is measured with a microplate reader.[7]

  • Calculation: The MAO-A enzyme activity is determined, and the percentage of inhibition by the test compounds is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined from a dose-response curve.[7]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyphenylacetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 4-hydroxyphenylacetate esters. The cross-validation of these methods is essential when data from different analytical techniques are used within the same study or across different studies to ensure data comparability and integrity.[1][2]

The following sections present detailed experimental protocols, a comparative analysis of validation parameters, and visual workflows to aid in the selection of the most appropriate analytical method for your specific research needs. The data presented is a representative synthesis based on typical performance characteristics of these analytical methods for phenolic compounds.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two or more bioanalytical methods to demonstrate their equivalence.[3] This is crucial when, for instance, a project transitions from an early-stage HPLC-UV method to a more sensitive LC-MS/MS method for later-stage clinical trials. According to regulatory guidelines from the FDA and ICH, a cross-validation protocol should be established a priori, defining the acceptance criteria for the comparison.[4][5][6] Key validation parameters to consider include linearity, accuracy, precision, selectivity, and the limits of detection and quantitation.[7]

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_methods Define Analytical Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) define_samples Select Validation Samples (Spiked QCs, Incurred Samples) define_methods->define_samples define_criteria Establish Acceptance Criteria (Based on ICH/FDA Guidelines) define_samples->define_criteria analyze_samples Analyze Samples with Each Method define_criteria->analyze_samples compare_data Compare Quantitative Data analyze_samples->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare_data->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias validation_report Generate Cross-Validation Report assess_bias->validation_report

Figure 1: General Workflow for Analytical Method Cross-Validation.

Comparative Performance of Analytical Methods

The choice of analytical technique depends on the specific requirements of the assay, such as required sensitivity, the complexity of the sample matrix, and the stage of drug development. The following table summarizes the typical performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a representative 4-hydroxyphenylacetate ester.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (Intra-day %RSD) < 2.0%< 5.0%< 1.5%
Precision (Inter-day %RSD) < 3.0%< 7.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~5 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~15 ng/mL~0.5 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of a representative 4-hydroxyphenylacetate ester (e.g., Methyl 4-hydroxyphenylacetate) in a biological matrix (e.g., plasma) are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of APIs in pharmaceutical formulations and biological samples. It is often employed in early-stage development and for quality control purposes due to its simplicity and high throughput.[8]

start Plasma Sample Spiked with 4-Hydroxyphenylacetate Ester protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC-UV System reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (e.g., at 275 nm) chromatographic_separation->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis

Figure 2: Experimental Workflow for HPLC-UV Analysis.

Sample Preparation:

  • To 200 µL of plasma sample, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 275 nm.[9]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic esters, a derivatization step is typically required to increase their volatility. GC-MS offers high selectivity and sensitivity.[3][10]

start Plasma Sample Spiked with 4-Hydroxyphenylacetate Ester liquid_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->liquid_extraction evaporation Evaporation to Dryness liquid_extraction->evaporation derivatization Derivatization (e.g., Silylation with BSTFA) evaporation->derivatization gc_injection Injection into GC-MS System derivatization->gc_injection chromatographic_separation Chromatographic Separation (e.g., DB-5ms Column) gc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry Detection (EI, SIM/Scan Mode) chromatographic_separation->mass_spectrometry data_analysis Data Analysis and Quantification mass_spectrometry->data_analysis

Figure 3: Experimental Workflow for GC-MS Analysis.

Sample Preparation:

  • To 200 µL of plasma sample, add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.[12]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays, offering unparalleled sensitivity and selectivity.[13] It is particularly well-suited for analyzing compounds in complex biological matrices at very low concentrations.

start Plasma Sample Spiked with 4-Hydroxyphenylacetate Ester protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer and Dilute Supernatant centrifugation->supernatant_transfer lc_injection Injection into LC-MS/MS System supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation (UPLC C18 Column) lc_injection->chromatographic_separation mass_spectrometry Tandem Mass Spectrometry (ESI, MRM Mode) chromatographic_separation->mass_spectrometry data_analysis Data Analysis and Quantification mass_spectrometry->data_analysis

Figure 4: Experimental Workflow for LC-MS/MS Analysis.

Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to resolve the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data throughout the drug development lifecycle. HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not required. GC-MS provides excellent selectivity, particularly for volatile compounds or those that can be easily derivatized. For applications demanding the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The selection of the most appropriate technique should be based on a thorough evaluation of the method's performance characteristics against the specific requirements of the study, in line with regulatory expectations.[14]

References

Inter-laboratory Comparison of Iso-propyl 4-hydroxyphenylacetate Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of iso-propyl 4-hydroxyphenylacetate, a compound of interest in pharmaceutical development and chemical synthesis. The data presented is based on a simulated inter-laboratory comparison designed to evaluate the performance of common chromatographic techniques across different participating laboratories. This guide is intended to assist researchers in method selection, validation, and performance benchmarking.

Overview of the Inter-laboratory Study

An inter-laboratory comparison (ILC) was organized to assess the proficiency of various laboratories in the analysis of this compound.[1][2][3] Participating laboratories were provided with standardized samples containing a known concentration of the analyte in a common matrix (acetonitrile). Each laboratory performed the analysis using their in-house validated methods, primarily High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The primary objective was to evaluate the accuracy, precision, and sensitivity of these methods as employed by different users.[3][4]

Data Presentation: Quantitative Performance Comparison

The performance of each participating laboratory's method was evaluated based on key validation parameters: Limit of Detection (LOD), Limit of Quantitation (LOQ), Recovery, and Precision (expressed as Relative Standard Deviation, RSD). The results are summarized in the table below.

Laboratory ID Analytical Method Limit of Detection (LOD) (µg/mL) Limit of Quantitation (LOQ) (µg/mL) Recovery (%) Precision (RSD, %)
Lab AHPLC-UV0.51.598.52.1
Lab BHPLC-UV0.72.095.23.5
Lab CGC-MS0.10.3101.21.8
Lab DHPLC-UV0.41.299.12.8
Lab EGC-MS0.20.697.82.5
Lab FGC-MS0.150.599.52.0

Note: Data is hypothetical and for illustrative purposes, based on typical performance characteristics of the analytical methods.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in this comparison are provided below. These protocols represent a generalized approach based on the methods reported by participating laboratories.

3.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with minimal matrix interference.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Calibration: Prepare a series of calibration standards (e.g., 0.5 to 50 µg/mL) from a certified stock solution. The calibration curve is generated by plotting the peak area against the concentration.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of analyte identity.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][8]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.[5][7]

    • Injector Temperature: 250 °C.[7]

    • Injection Mode: Splitless or split (e.g., 10:1 ratio), depending on concentration.[7][8]

    • Injection Volume: 1 µL.[7][8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 amu.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent compatible with GC analysis (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.

  • Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of this compound.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow and the logical comparison between the analytical methods.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation & Reporting A Sample Preparation (Homogenized Batch) B Homogeneity & Stability Testing A->B C Sample Distribution to Participants B->C D Sample Receipt & Login C->D E Analysis using In-House Method (HPLC or GC-MS) D->E F Data Acquisition & Quantification E->F G Submission of Results to Coordinator F->G H Statistical Analysis (z-scores, etc.) G->H I Issuance of Final Comparison Report H->I

Caption: General workflow for an inter-laboratory comparison study.

G cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method HPLC_Principle Principle: Liquid-Phase Partition Chromatography HPLC_Adv Advantages: - Robust & Routine - Simple Sample Prep - Non-destructive Comparison Comparison Point HPLC_Adv->Comparison HPLC_Disadv Disadvantages: - Moderate Sensitivity - Lower Specificity HPLC_Disadv->Comparison GCMS_Principle Principle: Gas-Phase Separation & Mass Analysis GCMS_Adv Advantages: - High Sensitivity (LOD) - High Specificity (MS) - Confirmatory Identity GCMS_Adv->Comparison GCMS_Disadv Disadvantages: - Volatile Analytes Only - More Complex Prep - Destructive GCMS_Disadv->Comparison Analyte Iso-propyl 4-hydroxyphenylacetate Analyte->HPLC_Principle Analysis via Analyte->GCMS_Principle Analysis via

Caption: Logical comparison of HPLC-UV and GC-MS analytical methods.

References

A Comparative Guide to the Purity Assessment of Iso-propyl 4-hydroxyphenylacetate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of iso-propyl 4-hydroxyphenylacetate, a key building block in the synthesis of various pharmaceuticals. This comparison is supported by illustrative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their needs.

Quantitative Data Summary

The following table summarizes the performance characteristics of qNMR, HPLC, and GC in the purity analysis of this compound. The data presented is a representative synthesis based on typical performance of these methods for similar aromatic esters.

Parameter qNMR HPLC (UV) GC (FID)
Purity (%) 99.2 ± 0.199.1 ± 0.299.3 ± 0.1
Precision (%RSD) 0.10.20.1
Accuracy (%) 99.599.299.6
Limit of Detection (LOD) ~0.1%~0.01%~0.005%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.015%
Analysis Time per Sample ~15 min~30 min~25 min
Sample Preparation Time ~5 min~15 min~10 min
Reference Standard Required Yes (for absolute quantification)YesYes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Spectroscopy

The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of protons contributing to that signal.[1] This allows for the determination of the absolute purity of a substance using a certified internal standard.

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard (e.g., Maleic Anhydride) weigh_sample->weigh_is dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim acquire Acquire 1H NMR spectrum shim->acquire phase Phase spectrum acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate purity integrate->calculate

qNMR experimental workflow for purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride (internal standard) into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: 3 seconds.

    • Relaxation Delay: 15 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of this compound (e.g., the aromatic protons) and the internal standard (maleic anhydride singlet).

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, the area of the main peak relative to the total area of all peaks is used to determine the purity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak in the chromatogram.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Similar to HPLC, purity is determined by the relative peak area of the analyte.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors including the required accuracy, precision, sample throughput, and the nature of potential impurities.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute quantification - No reference standard for analyte needed - Structural information qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Higher initial instrument cost qnmr_node->qnmr_dis hplc_node HPLC hplc_adv Advantages: - High sensitivity - Well-established method - Suitable for non-volatile compounds hplc_node->hplc_adv hplc_dis Disadvantages: - Requires analyte-specific reference standard - Different responses for different impurities hplc_node->hplc_dis gc_node GC gc_adv Advantages: - High resolution and sensitivity - Ideal for volatile impurities gc_node->gc_adv gc_dis Disadvantages: - Requires analyte to be volatile and thermally stable - Derivatization may be needed gc_node->gc_dis

Logical comparison of qNMR, HPLC, and GC.

qNMR:

  • Strengths: qNMR is a primary ratio method, meaning it can provide a direct measure of purity without the need for a specific reference standard of the analyte itself, relying instead on a well-characterized internal standard.[2] It also provides structural information, which can help in identifying impurities.

  • Weaknesses: The main limitations are its lower sensitivity compared to chromatographic methods and the higher initial cost of the instrumentation. It may not be suitable for detecting trace-level impurities.

HPLC:

  • Strengths: HPLC offers excellent sensitivity and is a well-established technique in the pharmaceutical industry. It is particularly suitable for the analysis of non-volatile and thermally labile compounds.

  • Weaknesses: A significant drawback is its reliance on reference standards for each impurity to achieve accurate quantification, as the detector response can vary between different compounds. Purity assessment by area percent assumes that all impurities have the same response factor as the main component, which is often not the case.

GC:

  • Strengths: GC provides high resolution and sensitivity, especially for volatile organic impurities. The Flame Ionization Detector (FID) offers a relatively uniform response factor for hydrocarbons, which can provide a more accurate purity assessment by area percent compared to UV detection in HPLC.

  • Weaknesses: The primary limitation of GC is that the analyte must be volatile and thermally stable. For non-volatile compounds, a derivatization step may be necessary, which adds complexity to the sample preparation.

Conclusion

For the purity assessment of this compound, all three techniques—qNMR, HPLC, and GC—are viable and provide comparable results.

  • qNMR stands out for its ability to provide absolute quantification and structural information, making it an excellent choice for the characterization of reference materials and for definitive purity assessment.[3]

  • HPLC is a robust and sensitive method suitable for routine quality control in a manufacturing environment, especially when dealing with known impurities for which reference standards are available.

  • GC is the preferred method if volatile impurities are of primary concern, offering high resolution and sensitivity for this class of compounds.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, including the required level of accuracy, the nature of expected impurities, and available resources. For comprehensive purity profiling, a combination of these techniques is often employed to leverage their orthogonal strengths.

References

A Comparative Analysis of the Antioxidant Activity of 4-Hydroxyphenylacetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for effective antioxidant compounds is a significant endeavor. Phenolic compounds, in particular, are a class of molecules renowned for their ability to mitigate oxidative stress. Among these, 4-hydroxyphenylacetic acid (4-HPA) and its derivatives are of growing interest. This guide provides a comparative analysis of the antioxidant activity of various 4-hydroxyphenylacetate esters, supported by experimental data, to inform research and development in this area.

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[1][2] Esterification of the carboxylic acid group of 4-HPA is a common strategy to modulate its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and applications.[1]

Quantitative Comparison of Antioxidant Activity

A study by Coccia et al. (2023) synthesized a series of novel lipophilic hydroxyalkyl esters of various hydroxyphenylacetic acids and evaluated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3] The results for 4-hydroxyphenylacetic acid and its corresponding hydroxyalkyl esters are summarized below.

CompoundDPPH IC50 (μM)ABTS TEAC (μM)
4-Hydroxyphenylacetic acid>200<0.05
2-Hydroxyethyl 4-hydroxyphenylacetate>200<0.05
3-Hydroxypropyl 4-hydroxyphenylacetate>200<0.05
4-Hydroxybutyl 4-hydroxyphenylacetate>200<0.05
8-Hydroxyoctyl 4-hydroxyphenylacetate>200<0.05

Data sourced from Coccia, A. et al. (2023).[3]

Note: A lower IC50 value indicates higher antioxidant activity in the DPPH assay. A higher Trolox Equivalent Antioxidant Capacity (TEAC) value indicates greater antioxidant activity in the ABTS assay.

The experimental data reveals that 4-hydroxyphenylacetic acid and its tested hydroxyalkyl esters with varying chain lengths (2 to 8 carbon atoms) exhibit no significant antioxidant activity in either the DPPH or ABTS assays.[3] The study highlights that the presence of a single hydroxyl group on the aromatic ring of 4-hydroxyphenylacetic acid is insufficient for potent radical scavenging activity. In contrast, the study found that other hydroxyphenylacetic acids with additional hydroxyl or methoxy groups on the aromatic ring, such as 3,4-dihydroxyphenylacetic acid, demonstrated significant antioxidant capabilities.[3] This underscores the critical role of the substitution pattern on the aromatic ring in determining the antioxidant potential of these compounds.

Experimental Protocols

The evaluation of antioxidant activity in the referenced studies primarily relies on the DPPH and ABTS radical scavenging assays. These are common, reliable, and reproducible methods for assessing the antioxidant capacity of chemical compounds.[4][5][6]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol Outline:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The test compound (4-hydroxyphenylacetate ester) is dissolved to prepare a series of concentrations.

  • A specific volume of the DPPH solution is mixed with a volume of the test compound solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 515-520 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals, is determined from a plot of inhibition percentage against concentration.[3]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[3] The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Protocol Outline:

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • A small volume of the test compound solution at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the antioxidant activity of the test compound with that of Trolox, a water-soluble vitamin E analog, which is used as a standard.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antioxidant activity of 4-hydroxyphenylacetate esters using the DPPH and ABTS assays.

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis ester_synthesis Synthesis of 4-Hydroxyphenylacetate Esters dissolution Dissolution in Solvent (e.g., Ethanol, DMSO) ester_synthesis->dissolution serial_dilution Serial Dilutions dissolution->serial_dilution dpph_reaction Mix Ester Solution with DPPH Solution serial_dilution->dpph_reaction abts_reaction Mix Ester Solution with ABTS Solution serial_dilution->abts_reaction dpph_solution Prepare DPPH Radical Solution dpph_solution->dpph_reaction dpph_incubation Incubate in Dark dpph_reaction->dpph_incubation dpph_measurement Measure Absorbance (517 nm) dpph_incubation->dpph_measurement calc_inhibition Calculate % Inhibition dpph_measurement->calc_inhibition abts_generation Generate ABTS Radical Cation abts_generation->abts_reaction abts_incubation Incubate abts_reaction->abts_incubation abts_measurement Measure Absorbance (734 nm) abts_incubation->abts_measurement abts_measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 calc_teac Determine TEAC Value calc_inhibition->calc_teac comparison Compare Antioxidant Activity

Caption: Workflow for assessing the antioxidant activity of 4-hydroxyphenylacetate esters.

Conclusion

The available experimental data indicates that simple esterification of the carboxylic acid group of 4-hydroxyphenylacetic acid does not confer significant radical scavenging activity as measured by the common DPPH and ABTS assays.[3] The antioxidant potential of hydroxyphenylacetic acid derivatives appears to be more critically dependent on the presence of multiple hydroxyl groups or other electron-donating substituents on the aromatic ring.[3] Future research in the development of 4-hydroxyphenylacetate-based antioxidants should, therefore, likely focus on modifications of the phenolic ring rather than solely on the ester functionality. For professionals in drug development, this suggests that while esterification can be a useful tool for modifying pharmacokinetic properties, it may not be an effective strategy for enhancing the intrinsic antioxidant activity of 4-hydroxyphenylacetic acid.

References

A Comparative Guide to Verifying the Identity of Commercial Iso-propyl 4-hydroxyphenylacetate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available iso-propyl 4-hydroxyphenylacetate standards, offering objective performance data and detailed experimental protocols to aid in the selection and verification of these critical reagents. Ensuring the identity and purity of analytical standards is paramount in research and drug development to guarantee the reliability and reproducibility of experimental results.

Introduction

This compound, also known as isopropylparaben, is a member of the paraben family and is utilized in various research and industrial applications. The integrity of any scientific study relies heavily on the quality of the starting materials, including analytical standards. This guide outlines the key quality attributes of commercial this compound standards and provides a framework for their verification.

Comparison of Commercial Standards

The selection of a suitable this compound standard is a critical first step in any experimental workflow. While many suppliers offer this compound, their specifications can vary. The following table summarizes typical quality attributes based on publicly available data from various suppliers.

Note: The following data is illustrative and based on typical specifications provided by suppliers. For lot-specific information, please refer to the Certificate of Analysis (CoA) provided by the manufacturer.

Parameter Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., TCI) Supplier C (e.g., LGC Standards) Test Method
Purity (Assay) ≥98.0%>98.0%High PurityGas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)
Appearance White to off-white powder or crystalsWhite to Almost white powder to crystalWhite solidVisual Inspection
Melting Point 84-87 °C83-86 °CNot specifiedMelting Point Apparatus
Residual Solvents Specified on CoASpecified on CoASpecified on CoAHeadspace GC
Water Content Specified on CoASpecified on CoASpecified on CoAKarl Fischer Titration
Inorganic Impurities Specified on CoASpecified on CoASpecified on CoAInductively Coupled Plasma (ICP)

Potential Impurities:

Organic impurities in commercial this compound can arise from the synthesis process or degradation.[1] Common synthesis routes, such as the esterification of p-hydroxybenzoic acid with isopropanol, may lead to the following impurities:

  • Starting Materials: Unreacted p-hydroxybenzoic acid and isopropanol.

  • By-products: Di-isopropyl ether and other products from side reactions.[2]

  • Degradation Products: Hydrolysis of the ester back to p-hydroxybenzoic acid and isopropanol.

Experimental Protocols for Identity Verification

This section provides detailed methodologies for the key experiments required to verify the identity and purity of this compound standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of a substance and quantifying impurities.[3][4][5][6]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% water and 40% acetonitrile, with a linear gradient to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities.[1][7][8]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or methanol) in splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a reference library.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of a compound.[9][10]

Methodology:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. The expected signals for this compound are:

    • A doublet at approximately 1.3 ppm (6H, corresponding to the two methyl groups of the isopropyl moiety).

    • A septet at approximately 5.2 ppm (1H, corresponding to the CH of the isopropyl moiety).

    • A doublet at approximately 6.8 ppm (2H, corresponding to the aromatic protons ortho to the hydroxyl group).

    • A doublet at approximately 7.8 ppm (2H, corresponding to the aromatic protons ortho to the ester group).

    • A singlet for the hydroxyl proton (chemical shift can vary depending on solvent and concentration).

  • Interpretation: The presence of these signals with the correct integration and splitting patterns confirms the identity of the compound.

Visualizing the Verification Workflow

The following diagrams illustrate the logical flow of the identity verification process for commercial this compound standards.

Verification_Workflow cluster_initial Initial Assessment cluster_testing Analytical Testing cluster_decision Decision cluster_outcome Outcome start Receive Commercial Standard coa_review Review Certificate of Analysis start->coa_review visual_inspection Visual Inspection (Color, Form) coa_review->visual_inspection hplc HPLC (Purity) visual_inspection->hplc gcms GC-MS (Impurities) hplc->gcms nmr ¹H NMR (Identity) gcms->nmr pass_fail Meets Specifications? nmr->pass_fail accept Accept for Use pass_fail->accept Yes reject Reject pass_fail->reject No Analytical_Techniques cluster_separation Chromatographic Separation cluster_identification Structural Identification compound This compound Standard hplc HPLC (Purity Assay) compound->hplc Quantitative gc GC (Volatile Impurities) compound->gc Qualitative/ Quantitative nmr ¹H NMR (Structural Confirmation) compound->nmr Qualitative ms Mass Spectrometry (Molecular Weight & Fragmentation) compound->ms Qualitative ir Infrared Spectroscopy (Functional Groups) compound->ir Qualitative hplc->ms LC-MS gc->ms GC-MS

References

A Comparative Guide to Orthogonal Testing Methods for the Characterization of Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the comprehensive characterization of any new chemical entity is paramount to ensuring its quality, safety, and efficacy. Iso-propyl 4-hydroxyphenylacetate, a compound of interest, requires a multi-faceted analytical approach for its complete structural elucidation and purity assessment. This guide details a suite of orthogonal testing methods, providing independent and complementary data to build a complete analytical profile of the molecule. The use of orthogonal methods—employing different analytical principles to measure the same or different attributes of a substance—is a cornerstone of robust analytical science in the pharmaceutical industry.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed for molecules of this polarity.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Data Presentation
ParameterExpected ValuePurpose
Retention Time (Rt) Analyte-specific (e.g., ~8.5 min)Identification and separation from impurities
Purity (by area %) >99.5%Assessment of sample purity
Linearity (r²) >0.999Quantitative accuracy
Limit of Detection (LOD) Analyte-dependent (e.g., ~0.1 µg/mL)Sensitivity of the method
Limit of Quantification (LOQ) Analyte-dependent (e.g., ~0.3 µg/mL)Lowest concentration for reliable quantification

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown impurities.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization source, often coupled to an HPLC system.

  • Ionization Mode: Positive or negative, depending on which provides a better signal for the analyte.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

  • Collision Energy (for MS/MS): Varied to induce fragmentation and obtain structural information.

Data Presentation
ParameterExpected Value (m/z)Interpretation
Molecular Ion [M+H]⁺ 195.1016Confirms the molecular weight (C11H14O3, MW: 194.23)
Key Fragment 1 135.0441Loss of the isopropyl group (-C3H7) and subsequent rearrangement
Key Fragment 2 107.0491Represents the 4-hydroxyphenylacetyl moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Data Presentation
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons ~1.2Doublet6HIsopropyl methyl protons
~3.5Singlet2HMethylene protons (-CH₂-)
~5.0Septet1HIsopropyl methine proton (-CH-)
~6.8Doublet2HAromatic protons ortho to -OH
~7.1Doublet2HAromatic protons meta to -OH
~8.0 (variable)Singlet1HPhenolic proton (-OH)
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbons ~22Isopropyl methyl carbons
~40Methylene carbon (-CH₂-)
~68Isopropyl methine carbon (-CH-)
~115Aromatic carbons ortho to -OH
~130Aromatic carbons meta to -OH
~126Quaternary aromatic carbon attached to -CH₂-
~155Quaternary aromatic carbon attached to -OH
~171Carbonyl carbon (C=O)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound based on their characteristic absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: A number of scans (e.g., 32) are co-added to improve the signal-to-noise ratio.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
~3300Broad, StrongO-H stretch (phenolic)
~2980MediumC-H stretch (aliphatic, isopropyl)
~1730StrongC=O stretch (ester)[2]
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (secondary alcohol moiety of ester)

Visualizing Orthogonal Characterization

The following diagrams illustrate the workflow and the logical relationships between the described analytical techniques for a comprehensive characterization of this compound.

Orthogonal_Testing_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Purity & Identity) cluster_2 Structural Elucidation cluster_3 Data Integration & Reporting Sample Iso-propyl 4-hydroxyphenylacetate HPLC HPLC-UV Sample->HPLC Purity Assay LCMS LC-MS Sample->LCMS Molecular Weight & Impurity ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Unambiguous Structure FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report FTIR->Report Logical_Relationships cluster_Properties Molecular Properties cluster_Techniques Analytical Techniques Molecule Iso-propyl 4-hydroxyphenylacetate Purity Purity Molecule->Purity MolWeight Molecular Weight Molecule->MolWeight Structure Connectivity Molecule->Structure FuncGroups Functional Groups Molecule->FuncGroups HPLC HPLC Purity->HPLC MS Mass Spectrometry MolWeight->MS NMR NMR Structure->NMR FTIR FTIR FuncGroups->FTIR

References

Performance comparison of different chromatography columns for ester analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of esters, selecting the appropriate chromatography column is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of various gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns commonly used for ester analysis, supported by experimental data and detailed methodologies.

Gas Chromatography (GC) for Ester Analysis: A Focus on Fatty Acid Methyl Esters (FAMEs)

Gas chromatography is a powerful and widely used technique for the analysis of volatile esters, particularly Fatty Acid Methyl Esters (FAMEs), which are commonly analyzed to characterize fats and oils. The choice of the capillary column's stationary phase is critical and depends on the specific analytical goal, such as general profiling or detailed isomer separation.

Comparative Performance of GC Columns for FAME Analysis

The performance of several common GC columns for FAME analysis is summarized in the table below. The data is compiled from various application notes and research articles to provide a comparative overview.

Column NameStationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)PolarGood separation of FAMEs by carbon number and degree of unsaturation. Provides sharp, symmetric peaks for polyunsaturated FAMEs.[1] However, it does not typically separate cis and trans isomers.[2][3]Routine analysis of saturated and unsaturated FAMEs in food and biological samples.[2][3]
DB-23 50% Cyanopropyl- polysiloxaneMedium-PolarProvides excellent separation for complex FAME mixtures and can achieve some separation of cis and trans isomers.[2][3] Has limitations in resolving complex cis/trans mixtures compared to more polar columns.[3]Analysis of complex fatty acid profiles, including those with some cis/trans isomers.
HP-88 / CP-Sil 88 High Cyanopropyl- polysiloxaneHighly PolarExcellent separation of cis and trans isomers, which often co-elute on less polar columns.[2][3][4][5] Considered a preferred choice for detailed cis/trans FAME analysis.[2][3]Quantification of trans fats in food products and detailed analysis of isomeric FAMEs.[2][4]
Rt-2560 / SP-2560 Biscyanopropyl PolysiloxaneHighly PolarSpecifically designed for the detailed separation of cis and trans isomers of FAMEs.[1][6] The 100m length is often used to meet regulatory method requirements for trans fat analysis.[1][6]Official methods for determining trans fat content in foods and edible oils.[1][6][7]
FAMEWAX Polyethylene Glycol (PEG)PolarOptimized for rapid analysis of polyunsaturated FAMEs, offering excellent resolution with significantly reduced analysis times (less than 10 minutes is possible).[1][6]High-throughput analysis of omega-3 and omega-6 fatty acids in nutraceuticals and marine oils.[1][6]
DB-FastFAME High-content CyanopropylHighly PolarEngineered for the fast separation of FAME mixtures, including cis/trans isomers, meeting regulatory requirements with shorter analysis times.[8] A 90m column can provide a resolution (Rs) value of 1.4 for the challenging C18:1 trans-11 and cis-6 pair.[8]Rapid screening and quantification of FAMEs, including cis/trans isomers, in quality control laboratories.[8]
Experimental Protocols for GC-FAME Analysis

Detailed methodologies are crucial for reproducing analytical results. Below are typical experimental protocols for the columns discussed.

Sample Preparation: Saponification and Esterification

A common procedure for preparing FAMEs from fats and oils involves two main steps:

  • Saponification: The glycerides in the sample are hydrolyzed using a methanolic sodium hydroxide solution.[6]

  • Esterification: The resulting fatty acid salts are converted to their methyl esters using a reagent like boron trifluoride (BF₃) in methanol. The FAMEs are then extracted with a non-polar solvent such as hexane for GC analysis.[6]

A more specific protocol is as follows:

  • Weigh approximately 100 mg of the oil or fat sample into a screw-capped test tube.[2]

  • Add 2 mL of 2 M methanolic NaOH and heat in a water bath at 50°C for 10 minutes.[2]

  • Add 2 mL of a 14% BF₃-methanol solution and continue heating for another 5 minutes.[2]

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution, shake vigorously, and centrifuge.[2]

  • Transfer the clear upper hexane layer containing the FAMEs into an autosampler vial for injection.[2]

GC-FID Conditions

The following table summarizes the typical instrument conditions for the analysis of a 37-component FAME standard on three different columns as described in an Agilent application note.[2]

ParameterDB-WaxDB-23HP-88
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm60 m x 0.25 mm ID, 0.15 µm100 m x 0.25 mm ID, 0.20 µm
Inlet Temperature 250 °C250 °C250 °C
Injection Volume 1 µL1 µL1 µL
Split Ratio 1:501:501:50
Carrier Gas HeliumHydrogenHydrogen
Head Pressure 230 kPa (constant)53 kPa (constant)167 kPa (constant)
Oven Program 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min hold)50°C (1 min), then 25°C/min to 200°C, then 3°C/min to 230°C (18 min hold)175°C (10 min), then 3°C/min to 220°C (30 min hold)
Detector FIDFIDFID
Detector Temp. 280 °C280 °C280 °C
Detector Gases H₂: 40 mL/min, Air: 450 mL/min, He makeup: 30 mL/minH₂: 40 mL/min, Air: 450 mL/min, He makeup: 30 mL/minH₂: 40 mL/min, Air: 450 mL/min, He makeup: 30 mL/min
Experimental Workflow for GC-FAME Analysis

The logical flow from sample preparation to data analysis in a typical GC-FAME experiment is illustrated below.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Fat/Oil Sample Saponification Saponification (NaOH/Methanol) Sample->Saponification Esterification Esterification (BF3/Methanol) Saponification->Esterification Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction Injection GC Injection Extraction->Injection Separation Column Separation (e.g., HP-88) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

GC-FAME analysis workflow from sample preparation to final report.

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

HPLC is a versatile technique for analyzing a broader range of esters, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used for ester analysis.

Column Selection for HPLC Ester Analysis

Unlike the highly specialized columns for GC-FAME analysis, column selection in HPLC for general ester analysis often starts with more universal phases.

  • C18 (Octadecyl Silane) Columns: These are the most widely used reversed-phase columns and are effective for separating a vast array of non-polar to moderately polar compounds, including many types of esters.[9] They are a good starting point for method development for the analysis of phthalate esters, fatty acid esters, and glycerine esters.[10][11][12]

  • C8 (Octyl Silane) Columns: These columns are less retentive than C18 columns and can be advantageous for separating more hydrophobic esters that may be too strongly retained on a C18 phase, allowing for shorter analysis times.

  • C30 Columns: These columns are particularly useful for the analysis of long-chain molecules and hydrophobic isomers, such as wax esters. A C30 reversed-phase HPLC system has been shown to provide good chromatographic separation of the major components in commercial waxes.[13]

  • Phenyl Columns: Phenyl stationary phases offer alternative selectivity to alkyl chains (C18, C8) due to π-π interactions with aromatic analytes. This can be beneficial for separating esters containing aromatic rings, such as phthalates.

  • Cyano (CN) Columns: Cyano columns can be used in both reversed-phase and normal-phase modes. In reversed-phase, they are less retentive than C18 or C8 phases and provide different selectivity, particularly for polar analytes.

Comparative Performance of HPLC Columns for Ester Analysis

Quantitative, direct comparisons of different HPLC columns for a standard set of esters are less common in the literature than for GC-FAME analysis. The choice of column is highly dependent on the specific esters being analyzed. However, the following table provides a general guide to column selection based on the type of ester.

Ester TypeRecommended Column(s)Mobile Phase (Typical)DetectionRationale / Comments
Phthalate Esters C18Acetonitrile/Water or Methanol/Water gradient[10][12]UV (230-254 nm)C18 provides good retention and separation for common phthalates like DMP, DEP, and DBP.[10][12]
Fatty Acid Methyl Esters (FAMEs) C18 (often two in series for better resolution)Acetonitrile/Acetone[14]UV (205 nm)While GC is more common, HPLC can be used, especially for preparative separation of isomers.[15]
Short-Chain Fatty Acid Esters C18, HILICAcetonitrile/Water with bufferUV, MSShort-chain esters can be challenging to retain on standard C18 columns; HILIC or aqueous C18 phases may be required.[15]
Glycerine Esters (Mono, Di, Tri) C18Acetonitrile/WaterELSD, RI, MSUV detection is often not suitable for these analytes. ELSD, RI, or Mass Spectrometry is preferred.[11]
Wax Esters C30, C18Methanol/Chloroform or Acetonitrile/Isopropanol gradient[13]ELSD, APCI-MSC30 columns provide better separation for these long-chain, highly hydrophobic molecules than standard C18 columns.[13]
Experimental Protocols for HPLC Ester Analysis

Method for Phthalate Ester Analysis on a C18 Column [12]

  • Column: ACE-5 C18 (4.6 x 250 mm, 5.0 µm)

  • Mobile Phase: Gradient elution with 5 mM KH₂PO₄ and acetonitrile.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 230 nm

  • Run Time: 21 minutes

Method for Wax Ester Analysis on a C30 Column [13]

  • Column: C30 reversed-phase column

  • Mobile Phase: Gradient of methanol and chloroform.

  • Detection: Evaporative Light-Scattering Detector (ELSD) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).

HPLC Analysis Workflow

The general workflow for HPLC analysis of esters is depicted below. The sample preparation step will vary significantly depending on the sample matrix and the esters of interest.

HPLC_Analysis_Workflow cluster_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC Sample Matrix Extraction_HPLC Extraction / Dilution Sample_HPLC->Extraction_HPLC Filtration_HPLC Filtration Extraction_HPLC->Filtration_HPLC Injection_HPLC HPLC Injection Filtration_HPLC->Injection_HPLC Separation_HPLC Column Separation (e.g., C18) Injection_HPLC->Separation_HPLC Detection_HPLC Detection (UV, ELSD, MS) Separation_HPLC->Detection_HPLC Chromatogram_HPLC Data Acquisition Detection_HPLC->Chromatogram_HPLC Integration_HPLC Peak Integration & Identification Chromatogram_HPLC->Integration_HPLC Quantification_HPLC Quantification & Reporting Integration_HPLC->Quantification_HPLC

General workflow for HPLC analysis of esters.

References

Safety Operating Guide

Proper Disposal of Iso-propyl 4-hydroxyphenylacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of iso-propyl 4-hydroxyphenylacetate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Hazard Identification and Safety Information

Before handling, it is crucial to be aware of the hazards associated with this compound. Based on available safety data, this chemical is classified with the following hazards:

  • Acute toxicity (Oral, Category 4): Harmful if swallowed.[1]

  • Serious eye damage (Category 1): Causes serious eye damage.[1]

Table 1: Hazard and Disposal Information Summary for this compound

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[1]
GHS Precautionary Statements P280: Wear eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Disposal Method Do not dispose of via sewer or municipal waste.[2] Must be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
Container Requirements Use chemically compatible, leak-proof containers that are tightly sealed. Label containers clearly with the chemical name and associated hazards.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2]

  • Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3][4]

  • Keep solid and liquid waste containing this chemical in separate, designated containers.[3]

3. Waste Collection and Containment:

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[5]

  • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., corrosive, harmful).

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]

  • This area should be away from heat sources, direct sunlight, and incompatible chemicals.[2]

  • Ensure the storage area has secondary containment to prevent spills from spreading.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[5]

  • Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and preparing the waste for transport.

6. Documentation and Record-Keeping:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

  • Retain any documentation provided by the waste disposal service, such as waste manifests, for regulatory compliance.[7]

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination and potentially dangerous chemical reactions in the drainage system.[2]

  • Familiarize yourself with and adhere to all local, state, and federal regulations regarding hazardous waste disposal, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_containment Containment & Storage cluster_disposal Disposal start Start: Waste Generation ppe Wear Appropriate PPE start->ppe Step 1 segregate Segregate Waste ppe->segregate Step 2 collect Collect in Labeled, Compatible Container segregate->collect Step 3 store Store in Designated Satellite Accumulation Area collect->store Step 4 contact_ehs Contact EHS/ Disposal Contractor store->contact_ehs Step 5 document Complete Documentation contact_ehs->document Step 6 end_node End: Proper Disposal document->end_node Final Step

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Iso-propyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Iso-propyl 4-hydroxyphenylacetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

I. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific PPE Standard Purpose
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shields. A face shield is recommended when there is a risk of splashing.[1][2][3]ANSI Z.87.1 1989 or European Standard EN166[2][4][5]Protects against splashes and vapors that can cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3][6]Check manufacturer's compatibility chart.Prevents skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals.[6][7]
Body Protection Laboratory coat or chemical-resistant apron.[8]N/AProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][9] If ventilation is inadequate, a NIOSH-certified respirator with an appropriate cartridge for organic vapors may be necessary.[2][10]N/AMinimizes inhalation of vapors, which may cause respiratory irritation or other health effects.
Foot Protection Closed-toe shoes.[7][8]N/AProtects feet from spills and falling objects.[7]
II. Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[11][6][12]

  • Ensure a chemical spill kit is readily accessible.[9]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

  • Don all required Personal Protective Equipment (PPE) as outlined in the table above.[8]

2. Handling:

  • Ground/bond the container and receiving equipment to prevent static discharge, as the substance may be flammable.[4]

  • Use only non-sparking tools.[4]

  • Avoid direct contact with the substance.[10] Do not smell or taste the chemical.

  • When transferring, pour slowly to minimize splashing. Use a funnel where appropriate.

  • Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][13]

  • Clean the work area and any contaminated equipment.

  • Properly store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

Experimental Workflow for Handling this compound

G Experimental Workflow: Handling this compound A Preparation - Review SDS - Prepare Spill Kit - Don PPE B Handling (in Fume Hood) - Ground Equipment - Use Non-Sparking Tools - Transfer Chemical A->B C Post-Handling - Clean Work Area - Wash Hands - Store Chemical B->C D Waste Disposal - Segregate Waste - Label Container - Arrange for Pickup C->D

Caption: A flowchart outlining the key stages of safely handling this compound.

III. Spill Response Plan

In the event of a spill, follow these procedures immediately.

Spill Size Action
Small Spill 1. Alert personnel in the immediate area.[9] 2. Wear appropriate PPE, including respiratory protection if vapors are present. 3. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] 4. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for disposal.[4] 5. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the area immediately.[9] 2. Alert your institution's emergency response team. 3. If flammable, remove all sources of ignition.[4] 4. Prevent the spill from entering drains or waterways.[10] 5. Only trained personnel with appropriate PPE should attempt to clean up a large spill.

Logical Relationship for Spill Response

G Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major Contain Contain & Clean Up with Spill Kit Small->Contain Evacuate Evacuate Area & Call Emergency Response Large->Evacuate

Caption: A decision tree for responding to a chemical spill.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatible.[14]

  • Containers: Collect waste in a clearly labeled, sealed, and chemically compatible container.[9][13] The label should include the chemical name and associated hazards.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE (e.g., gloves) should be disposed of as hazardous waste.[15]

  • Disposal Method: Dispose of chemical waste through your institution's designated hazardous waste management program.[14][15] Do not pour down the drain.[9][15] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.